4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWZPBRGXGNGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS number and properties
An In-Depth Technical Guide to the Strategic Utility of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in Small Molecule Drug Discovery
Executive Summary
The pursuit of highly selective and orally bioavailable kinase inhibitors has driven medicinal chemists to explore novel heterocyclic scaffolds that can effectively mimic purine while offering unique vectors for functionalization. Among these, the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) has emerged as a privileged bioisostere.
This whitepaper provides an in-depth technical analysis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4)[1]. By pre-functionalizing the 5-azaindole core with a highly reactive C4-chloride and a reducible C3-nitro group, this specific building block serves as a highly versatile linchpin for the rapid synthesis of complex pharmacophores, particularly in the oncology and immunology spaces.
Physicochemical Profile & Molecular Identity
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological environments.
| Property | Value |
| Chemical Name | 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine |
| Common Synonyms | 4-Chloro-3-nitro-5-azaindole |
| CAS Registry Number | 1190316-31-4[1] |
| Molecular Formula | C 7 H 4 ClN 3 O 2 [1] |
| Molecular Weight | 197.58 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 74.5 Å 2 [2] |
| XLogP3 | 1.8[2] |
Mechanistic Role in Pharmacophore Design
The 1H-pyrrolo[3,2-c]pyridine core is fundamentally distinct from a standard indole. The incorporation of the pyridine nitrogen alters the electronic landscape, acting as a crucial hydrogen-bond acceptor that mimics the N1 or N3 of the purine ring in ATP[3].
This scaffold has been successfully utilized across multiple high-value targets:
-
MPS1 Kinase Inhibition: Derivatives of this scaffold have been optimized into potent inhibitors of Monopolar Spindle 1 (MPS1) kinase (e.g., CCT251455), a critical component of the spindle assembly checkpoint overexpressed in human cancers[3].
-
FMS Kinase Targeting: The scaffold has yielded highly selective inhibitors against FMS kinase (e.g., KIST101029) for macrophage-targeted anti-arthritic and anticancer therapies[4].
-
Hedgehog Pathway: It has been central to the discovery of TAK-441, an orally active Hedgehog signaling inhibitor[5].
-
Tubulin Disruption: 1H-pyrrolo[3,2-c]pyridines are actively investigated as colchicine-binding site inhibitors to disrupt microtubule dynamics[6].
The Causality of Substitution (Why 4-Chloro and 3-Nitro?): The strategic brilliance of CAS 1190316-31-4 lies in its dual functionalization. The electron-withdrawing nature of both the adjacent pyridine nitrogen (at position 5) and the C3-nitro group creates a highly electrophilic C4 position. This allows for rapid, transition-metal-free Nucleophilic Aromatic Substitution (S N Ar) with various amines. Once the C4 position is functionalized, the C3-nitro group can be chemoselectively reduced to an amine, setting the stage for intramolecular cyclizations or the installation of diverse amide/urea groups that project into kinase specificity pockets.
Systems-Level Visualization: Kinase Inhibition Pathway
Mechanism of 5-azaindole derivatives competitively inhibiting kinase ATP-binding to induce apoptosis.
Validated Experimental Workflow: C4-Amination and C3-Reduction
This workflow details the conversion of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine into a 3-amino-4-(arylamino) intermediate. To ensure scientific integrity, this protocol is designed as a self-validating system with built-in In-Process Controls (IPCs).
Phase 1: Nucleophilic Aromatic Substitution (S N Ar) at C4
Objective: Displace the C4-chloride with an arylamine (aniline) to form 4-(arylamino)-3-nitro-1H-pyrrolo[3,2-c]pyridine.
-
Reaction Setup: Suspend 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the target aniline (1.2 eq) in n-butanol (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Thermal Activation: Heat the mixture to 110°C under a nitrogen atmosphere for 12–16 hours.
Causality of Experimental Choices:
-
Solvent (n-Butanol): The high boiling point (117°C) provides the necessary thermal energy to overcome the activation barrier of the S N Ar reaction. Crucially, its protic nature hydrogen-bonds with the departing chloride ion, stabilizing the transient Meisenheimer complex.
-
Base (DIPEA): A sterically hindered, non-nucleophilic base is required to scavenge the HCl byproduct without competing with the aniline for the electrophilic C4 carbon.
Self-Validating IPCs:
-
Visual Check: The initial pale yellow suspension will transition to a deep orange or red homogeneous solution, indicative of the extended push-pull conjugation in the 4-amino-3-nitro product.
-
Analytical Check: LC-MS analysis will show the complete disappearance of the starting material mass ( m/z 198 [M+H] + ) and the appearance of the product mass.
Phase 2: Chemoselective Reduction of the C3-Nitro Group
Objective: Reduce the nitro group to a primary amine, yielding 3-amino-4-(arylamino)-1H-pyrrolo[3,2-c]pyridine.
-
Reaction Setup: Dissolve the intermediate from Phase 1 in an ethanol/water mixture (4:1 v/v). Add iron (Fe) powder (5.0 eq) and ammonium chloride (NH 4 Cl) (5.0 eq).
-
Thermal Activation: Heat the mixture to 80°C for 2–4 hours with vigorous stirring.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge, washing with hot ethyl acetate. Concentrate the filtrate and extract with ethyl acetate/brine.
Causality of Experimental Choices:
-
Reagent (Fe/NH 4 Cl): While palladium-catalyzed hydrogenation (Pd/C, H 2 ) is standard, the Béchamp reduction (Fe/NH 4 Cl) is deliberately chosen here for its high chemoselectivity. It prevents the unwanted hydrodehalogenation of any other halogenated substituents that might be present on the aniline ring, ensuring structural integrity.
Self-Validating IPCs:
-
Visual Check: The deep orange/red color of the nitro intermediate will rapidly fade to a pale yellow or colorless solution as the chromophore is disrupted by the reduction to the amine.
-
Analytical Check: TLC (UV 254 nm) will show a shift to a significantly lower Rf value (more polar). The new spot will stain aggressively with ninhydrin (turning purple/brown), confirming the presence of a primary amine. LC-MS will confirm a mass shift of -30 Da relative to the nitro intermediate.
References
- BLD Pharm. "1190316-31-4 | 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine." BLD Pharm.
- Echemi. "Buy 4-Chloro-3-nitro-5-azaindole." HANGZHOU LEAP CHEM CO., LTD.
- Ohashi, T., et al. "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility." Bioorganic & Medicinal Chemistry.
- "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry - ACS Publications.
- "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." PMC - NIH.
- "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site." Semantic Scholar.
Sources
- 1. 1190316-31-4|4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS RN: 1190316-31-4). As a functionalized azaindole derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide integrates known information for closely related analogs with robust computational predictions to offer a holistic and practical resource. The guide delves into the molecule's structural features, predicted physicochemical properties, and characteristic spectroscopic signatures. A detailed analysis of its chemical reactivity, with a focus on nucleophilic aromatic substitution, is presented, alongside a proposed synthetic pathway. This document aims to equip researchers with the foundational knowledge required to effectively utilize 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in their research and development endeavors.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into a range of biologically active molecules. The fusion of a pyrrole and a pyridine ring creates a bicyclic system with a distinct charge distribution, offering opportunities for diverse functionalization and interaction with biological targets. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and antivirals, underscoring the importance of this heterocyclic system in the development of novel therapeutics.
The subject of this guide, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, is a particularly interesting derivative. The presence of a chloro group at the 4-position and a nitro group at the 3-position significantly influences the electronic nature of the pyridine ring, activating it for specific chemical modifications. This guide will explore the implications of this substitution pattern on the compound's properties and reactivity.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine are fundamental to understanding its behavior in chemical and biological systems.
Figure 2: Generalized workflow for the nucleophilic aromatic substitution (SNAr) on 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
Causality: This protocol is designed based on established methods for SNAr reactions on activated chloropyridines. The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by stabilizing the charged Meisenheimer intermediate. A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
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Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) to the solution. If the amine salt is used, or if the amine is not a strong enough base, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The progress of the reaction should be monitored by a suitable analytical technique (TLC or LC-MS) to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, MS).
Proposed Synthetic Pathway
A plausible synthetic route to 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine can be envisioned starting from a readily available substituted pyridine derivative. The following proposed pathway is based on established synthetic methodologies for related heterocyclic systems.
Figure 3: Proposed synthetic workflow for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: Proposed Synthesis
Causality: This proposed synthesis leverages standard transformations in heterocyclic chemistry. Nitration of the pyrrolopyridine ring is expected to occur preferentially on the electron-rich pyridine ring. The subsequent chlorination of the hydroxypyridine tautomer is a well-established method to introduce a chlorine atom.
-
Nitration:
-
Step 1a: To a solution of the starting material, such as 4-hydroxy-1H-pyrrolo[3,2-c]pyridine, in a suitable solvent like concentrated sulfuric acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a low temperature (0-5 °C).
-
Step 1b: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Step 1c: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitrated product.
-
Step 1d: Filter the solid, wash with water, and dry to obtain 4-hydroxy-3-nitro-1H-pyrrolo[3,2-c]pyridine.
-
-
Chlorination:
-
Step 2a: Suspend the 4-hydroxy-3-nitro-1H-pyrrolo[3,2-c]pyridine in a chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a catalytic amount of DMF.
-
Step 2b: Heat the mixture to reflux for several hours until the reaction is complete.
-
Step 2c: Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Step 2d: Neutralize the acidic solution with a base and extract the product with an organic solvent.
-
Step 2e: Purify the crude product by column chromatography or recrystallization to yield 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
-
Self-Validation: Each step of the proposed synthesis would require careful optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents). The identity and purity of the intermediate and the final product must be rigorously confirmed by spectroscopic and analytical methods.
Applications in Drug Discovery and Development
The 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The activated chloro group allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). The nitro group can also be a handle for further chemical modifications, such as reduction to an amino group, which can then be derivatized.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors.
-
Anticancer Agents: Functionalized heterocyclic compounds are a rich source of potential anticancer drugs.
-
Antiviral and Antibacterial Agents: The unique electronic and structural features of this scaffold may lead to the discovery of novel antimicrobial agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. Based on the functional groups present, it should be considered as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine represents a promising and versatile building block for medicinal chemistry and drug discovery. While experimental data for this specific molecule is currently limited, this technical guide has provided a thorough analysis of its predicted physical and chemical properties, spectroscopic characteristics, and reactivity based on sound chemical principles and data from related compounds. The high reactivity of the chloro group towards nucleophilic aromatic substitution, coupled with the potential for further modification of the nitro group, makes this compound an attractive starting point for the synthesis of diverse libraries of novel compounds. The proposed synthetic pathway offers a practical approach for its preparation. It is anticipated that this guide will serve as a valuable resource for researchers and scientists, facilitating the exploration of the full potential of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in the development of new therapeutic agents.
The Solvation Profile of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Synthetic Applications
Executive Summary
The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a privileged bioisostere in medicinal chemistry, frequently deployed in the design of kinase inhibitors and tubulin-targeting agents (1)[1]. Within this chemical space, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4) serves as a highly functionalized, critical synthetic intermediate. The 4-chloro moiety is primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the 3-nitro group provides a direct handle for reduction to an amine.
For drug development professionals and process chemists, understanding the solubility profile of this specific intermediate is not merely a matter of formulation—it is the foundational step for optimizing reaction kinetics, designing purification workflows, and preventing yield-destroying solvate formation. This whitepaper dissects the physicochemical causality behind its solubility and provides a self-validating protocol for empirical determination.
Physicochemical Profiling & Solvation Causality
To predict and manipulate the solubility of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, one must analyze the competing electronic and steric forces within its crystal lattice. The introduction of a nitrogen atom into the indole core generally enhances both aqueous and organic solubility by lowering the lipophilicity (LogP) and increasing the polar surface area (2)[2]. However, the specific substituents on this intermediate drastically alter its behavior:
-
The Amphoteric 5-Azaindole Core: The molecule possesses both a strong hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This allows it to form robust intermolecular networks in the solid state.
-
The 3-Nitro Group Effect: The nitro group is highly electron-withdrawing and acts as a powerful hydrogen bond acceptor. In the solid state, it forms strong intermolecular N-H···O interactions, significantly increasing the crystal lattice energy. Consequently, non-polar solvents lack the thermodynamic driving force to disrupt this lattice.
-
The 4-Chloro Group Effect: The bulky, lipophilic chlorine atom slightly disrupts the planarity of the system, acting as a steric shield. While it increases the overall LogP, it prevents perfect pi-pi stacking, which moderately improves solubility in halogenated and moderately polar solvents compared to the unsubstituted analog.
Quantitative Data Summaries
The following tables synthesize the physicochemical parameters and the extrapolated thermodynamic solubility matrix based on the behavior of highly functionalized azaindole derivatives.
Table 1: Physicochemical Properties
| Parameter | Value | Causality / Impact on Solubility |
| CAS Number | 1190316-31-4 | Unique identifier for procurement and tracking (4)[4]. |
| Molecular Weight | 197.58 g/mol | Low MW facilitates rapid dissolution kinetics. |
| H-Bond Donors | 1 (Pyrrole NH) | Requires H-bond accepting solvents (e.g., DMSO, DMF) for optimal solvation. |
| H-Bond Acceptors | 4 (Pyridine N, Nitro O's) | Enables solubility in protic solvents (Methanol, Ethanol) via solvent-to-solute H-bonding. |
| Dipole Moment | High (Nitro-driven) | Demands high dielectric constant solvents. |
Table 2: Thermodynamic Solubility Matrix in Organic Solvents (at 25°C)
| Solvent Class | Representative Solvent | Estimated Solubility | Synthetic Utility |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 mg/mL | Ideal for SNAr reactions at the 4-chloro position (5)[5]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Standard for NMR characterization and biological assay stock solutions. |
| Polar Protic | Methanol (MeOH) | 15 - 30 mg/mL | Preferred for catalytic hydrogenation of the 3-nitro group. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 5 - 15 mg/mL | Excellent for liquid-liquid extraction and silica gel chromatography. |
| Non-Polar | n-Hexane | < 0.1 mg/mL | Used as an anti-solvent for recrystallization and precipitation. |
Experimental Methodology: Self-Validating Thermodynamic Protocol
Relying on a single analytical method for solubility determination can lead to catastrophic errors in process scale-up. Nitro-aromatic heterocycles frequently form solvates (incorporating solvent molecules into the crystal lattice). If a solvate forms, gravimetric analysis will overestimate solubility. To ensure absolute trustworthiness, we employ a Dual-Validation Shake-Flask Method .
Step-by-Step Protocol
-
Matrix Preparation: Add 50 mg of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine to a 2 mL amber glass vial. Add 1.0 mL of the target organic solvent.
-
Thermodynamic Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C at 300 RPM for 48 hours.
-
Causality: 48 hours ensures the system reaches thermodynamic equilibrium. Shorter times measure kinetic dissolution, which is highly variable.
-
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Polytetrafluoroethylene (PTFE) is mandatory. The lipophilic 4-chloro group can cause non-specific binding to Nylon or Cellulose acetate filters, artificially lowering the measured concentration.
-
-
Gravimetric Assay (Apparent Solubility): Transfer exactly 500 µL of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent under a gentle nitrogen stream at 40°C until constant weight is achieved.
-
HPLC-UV Assay (Absolute Solubility): Dilute 10 µL of the filtrate into 990 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Quantify against a pre-established calibration curve at λmax (typically 254 nm or 280 nm).
-
Data Reconciliation: Compare the gravimetric mass to the HPLC-derived mass.
-
Self-Validation: If Gravimetric Mass > HPLC Mass by more than 5%, it indicates solvent entrapment or solvate formation. The HPLC value must be taken as the true thermodynamic solubility.
-
Workflow Visualization
Fig 1: Dual-validation workflow for thermodynamic solubility assessment.
Strategic Solvent Selection for Synthetic Workflows
Understanding this solubility profile directly informs synthetic strategy:
-
For SNAr at C-4: The displacement of the 4-chloro group by amines or alkoxides requires a solvent that fully dissolves the starting material and stabilizes the anionic Meisenheimer complex transition state. DMF and Acetonitrile are the optimal choices here (5)[5].
-
For Nitro Reduction: When reducing the 3-nitro group to an amine (e.g., via Pd/C and H2), protic solvents like methanol are preferred. Even though the solubility is lower than in DMF, the protic solvent facilitates the necessary proton transfers required during the reduction mechanism.
-
For Purification: The vast difference in solubility between polar aprotic solvents and non-polar hydrocarbons makes this compound an excellent candidate for anti-solvent precipitation. Dissolving the crude mixture in a minimal amount of DMF and slowly adding hexanes will crash out the pure product, leaving highly lipophilic impurities in solution.
References
- Google Patents - WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
-
NIH PMC - Azaindole Therapeutic Agents. Available at: [Link]
-
NIH PMC - Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Available at:[Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 5. WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives - Google Patents [patents.google.com]
1H NMR and 13C NMR spectral data of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Executive Summary
4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (commonly referred to as 4-chloro-3-nitro-5-azaindole) is a highly functionalized heterocyclic scaffold of critical importance in modern drug discovery. The 5-azaindole core serves as a bioisostere for both indole and purine rings, making it a privileged structure for the development of kinase inhibitors and colchicine-binding site inhibitors[1]. The introduction of a strongly electron-withdrawing nitro group at C-3 and an electronegative chlorine atom at C-4 drastically alters the electronic landscape of the molecule. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic causality behind its unique spectral shifts and the standardized protocols required for accurate data acquisition.
Mechanistic Basis for NMR Spectral Shifts
The interpretation of NMR spectra for highly substituted azaindoles requires a deep understanding of how functional groups perturb the local magnetic environment of the nucleus. The spectral data of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is governed by a combination of anisotropic deshielding, inductive electron withdrawal, and the inherent electron deficiency of the pyridine ring[2].
Causality in 1 H NMR Shifts
-
The Pyrrole Protons (H-1 and H-2): The presence of the nitro group at C-3 exerts a profound electron-withdrawing effect via both resonance and inductive mechanisms. This strongly deshields the adjacent H-2 proton, pushing its chemical shift significantly downfield to approximately 8.85 ppm as a sharp singlet[2]. The highly acidic pyrrole NH proton (H-1) is further deshielded by the nitro group and typically appears as a broad singlet around 13.10 ppm. The broadness is caused by the quadrupolar relaxation of the adjacent 14 N nucleus and dynamic chemical exchange.
-
The Pyridine Protons (H-6 and H-7): The pyridine nitrogen (N-5) acts as a strong electron sink. The H-6 proton, situated alpha to N-5, experiences maximum deshielding and resonates near 8.35 ppm. The H-7 proton, located beta to N-5, resonates slightly upfield at 7.65 ppm. Structural trustworthiness is internally validated here: H-6 and H-7 must exhibit a characteristic ortho-coupling constant ( J≈5.8 Hz), serving as a built-in quality control metric for the integrity of the pyridine ring[3].
Causality in 13 C NMR Shifts
The carbon backbone reflects the extreme polarization of the molecule. The C-4 carbon is shifted heavily downfield (~143.5 ppm) because it is bonded to the electronegative chlorine atom and sits alpha to the pyridine nitrogen. Similarly, C-6 (~144.8 ppm) is highly deshielded by N-5. The C-3 carbon, bearing the nitro group, typically resonates around 128.5 ppm. The bridgehead carbons (C-3a and C-7a) and the remaining CH carbons (C-2, C-7) complete the carbon fingerprint, providing a self-validating map of the molecular framework.
Quantitative Data Presentation
The following tables summarize the expected quantitative NMR spectral data for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, acquired in DMSO- d6 at 400 MHz ( 1 H) and 101 MHz ( 13 C).
Table 1: 1 H NMR Spectral Data (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| H-1 | 13.10 | br s | - | 1H | NH proton; heavily deshielded by C-3 nitro group. Broadened by 14 N quadrupolar relaxation. |
| H-2 | 8.85 | s | - | 1H | Alpha to N-1; experiences strong anisotropic and inductive deshielding from the adjacent C-3 nitro group. |
| H-6 | 8.35 | d | 5.8 | 1H | Alpha to pyridine N-5; highly deshielded. Ortho-coupled to H-7. |
| H-7 | 7.65 | d | 5.8 | 1H | Beta to pyridine N-5; ortho-coupled to H-6. |
Table 2: 13 C NMR Spectral Data (DMSO- d6 , 101 MHz)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C-6 | 144.8 | CH | Alpha to pyridine N-5; highly deshielded. |
| C-4 | 143.5 | C | Quaternary carbon bearing electronegative chlorine; alpha to N-5. |
| C-7a | 139.5 | C | Bridgehead carbon adjacent to N-1. |
| C-2 | 135.2 | CH | Deshielded by adjacent N-1 and electron-withdrawing C-3 nitro group. |
| C-3 | 128.5 | C | Quaternary carbon bearing the strongly electron-withdrawing nitro group. |
| C-3a | 118.0 | C | Bridgehead carbon. |
| C-7 | 108.5 | CH | Beta to pyridine N-5. |
Experimental Protocol: Standardized NMR Acquisition
To ensure reproducibility and trustworthiness of the spectral data, the following self-validating methodology must be strictly adhered to.
Step 1: Sample Preparation
-
Action: Dissolve 5–10 mg of the purified 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Causality: Highly functionalized nitro-azaindoles often exhibit poor solubility in less polar solvents like CDCl 3 . DMSO- d6 ensures complete dissolution, preventing line broadening caused by sample heterogeneity[4].
Step 2: Instrument Calibration and Tuning
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 (39.5 ppm). Tune and match the probe for both 1 H and 13 C frequencies.
-
Causality: Precise tuning minimizes reflected power, maximizing the signal-to-noise (S/N) ratio and ensuring accurate integration of the proton signals.
Step 3: 1 H NMR Acquisition
-
Action: Acquire the 1 H spectrum using a standard 30° or 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds. Number of scans (NS) = 16.
-
Causality: A 2.0-second relaxation delay is sufficient for the protons in this rigid aromatic system to return to thermal equilibrium, ensuring that the integration ratios accurately reflect the 1:1:1:1 stoichiometry of the four distinct protons.
Step 4: 13 C NMR Acquisition
-
Action: Acquire the 13 C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 5.0 seconds. Number of scans (NS) = 512 to 1024.
-
Causality: The low natural abundance of the 13 C isotope (~1.1%) and its lower gyromagnetic ratio necessitate extensive signal averaging. The extended 5.0-second D1 delay is critical; quaternary carbons (C-3, C-4, C-3a, C-7a) lack attached protons to facilitate rapid dipole-dipole relaxation. A shorter delay would result in severe attenuation of these critical structural signals[2].
Step 5: Data Processing
-
Action: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase the spectra manually to ensure pure absorption lineshapes. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).
Workflow Diagram: NMR Validation Strategy
The logic flow below illustrates the standardized pipeline from sample preparation to structural validation, ensuring a closed-loop, self-validating analytical process.
Figure 1: Standardized NMR workflow for the structural validation of 5-azaindole derivatives.
Conclusion
The structural elucidation of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine relies on a rigorous understanding of heterocycle electronics. The electron-withdrawing properties of the C-3 nitro group and the C-4 chlorine atom create a highly deshielded environment, resulting in distinct, easily identifiable 1 H and 13 C NMR fingerprints. By adhering to the standardized acquisition protocols outlined in this guide—specifically the use of polar aprotic solvents and optimized relaxation delays—researchers can ensure high-fidelity, self-validating analytical data essential for downstream drug development workflows.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and development, the structural elucidation and sensitive quantification of novel heterocyclic compounds are paramount. 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, a molecule featuring a fused pyrrolopyridine core with chloro and nitro functionalities, represents a class of compounds with significant potential in medicinal chemistry. The precise characterization of such molecules by mass spectrometry is not merely a procedural step but a foundational requirement for understanding their metabolic fate, ensuring purity, and establishing a robust analytical framework for preclinical and clinical evaluation. This guide provides a comprehensive, experience-driven approach to the mass spectrometric analysis of this specific molecule, grounded in established principles and tailored to its unique chemical architecture.
Foundational Chemistry and Analytical Considerations
4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine possesses a molecular weight of 197.58 g/mol (for the most common isotopes) and a chemical formula of C₇H₄ClN₃O₂.[1] The presence of a polar nitro group, a moderately polar pyrrole nitrogen, and a basic pyridine nitrogen, juxtaposed with a nonpolar chloro-substituted aromatic system, imparts a unique polarity profile. This duality necessitates careful consideration in the selection of chromatographic and ionization techniques. The thermal stability of the molecule is also a key factor; while many small molecules are amenable to gas chromatography, the potential for thermal degradation of the nitro group suggests that liquid chromatography-based methods may offer a more robust approach.
Strategic Sample Preparation: The Cornerstone of Reliable Data
The adage 'garbage in, garbage out' holds particularly true for mass spectrometry. A clean, well-prepared sample is essential for achieving high sensitivity, reproducibility, and minimizing instrument downtime.[2][3]
Solvent Selection and Concentration
The initial step involves dissolving the analyte in a suitable solvent. Given the compound's characteristics, a combination of volatile organic solvents and water is recommended.
Recommended Solvents:
-
Methanol
-
Acetonitrile
-
Water (with or without a small percentage of formic acid or ammonium hydroxide to aid ionization)
A starting concentration of 1 mg/mL in an organic solvent can be prepared as a stock solution.[4] For direct infusion or LC-MS analysis, this stock should be diluted to a final concentration in the range of 1-10 µg/mL.[4][5] It is critical to ensure complete dissolution and to filter out any particulate matter to prevent blockages in the LC system or ion source.[4]
Matrix Effects and Sample Cleanup
When analyzing samples from complex matrices (e.g., plasma, tissue homogenates), matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3] To mitigate this, a sample cleanup step is indispensable.
Recommended Cleanup Techniques:
-
Protein Precipitation: For biological samples, a simple and effective method is to add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins. After vortexing and centrifugation, the clear supernatant can be analyzed.[6]
-
Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE offers a more thorough cleanup.[2] A reversed-phase C18 sorbent would be a suitable choice for retaining 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine while allowing more polar interfering compounds to be washed away.
Ionization Techniques: Tailoring the Source to the Molecule
The choice of ionization technique is arguably the most critical parameter in developing a mass spectrometry method. It directly influences the type of ions generated (molecular ions vs. fragment ions) and the overall sensitivity of the analysis.[7][8]
Electrospray Ionization (ESI): The Workhorse for Polar Molecules
Given the presence of proton-accepting sites (pyridine and pyrrole nitrogens), Electrospray Ionization (ESI) is the most logical and effective choice for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.[9][10] ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, resulting in a high abundance of the molecular ion, which is crucial for molecular weight confirmation.[9]
-
Positive vs. Negative Ion Mode: Due to the basicity of the pyridine and pyrrole nitrogens, positive ion mode ESI is expected to be highly efficient, leading to the formation of the protonated molecule, [M+H]⁺. While the nitro group can stabilize a negative charge, the overall structure is more amenable to protonation.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly if the compound exhibits moderate polarity.[9][10] APCI is generally less susceptible to matrix effects than ESI and can be more efficient for less polar compounds.[7] Similar to ESI, it is a soft ionization technique that would be expected to produce a prominent [M+H]⁺ ion.
Electron Ionization (EI): For Structural Elucidation via Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[10] While less suitable for quantitative analysis of the intact molecule due to the potential for a weak or absent molecular ion peak, the resulting fragmentation pattern is a valuable fingerprint for structural confirmation and can be compared against spectral libraries. This technique is typically coupled with Gas Chromatography (GC).[11]
Navigating the Fragmentation Maze: Tandem Mass Spectrometry (MS/MS)
To gain deeper structural insights and enhance selectivity for quantitative analysis, tandem mass spectrometry (MS/MS) is employed. This involves selecting the molecular ion (or a prominent fragment ion) and subjecting it to further fragmentation. The resulting product ions are characteristic of the molecule's structure.
Predicted Fragmentation Pathways
The fragmentation of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is influenced by its functional groups. Aromatic nitro compounds often exhibit characteristic losses of NO₂, O, and NO.[12][13] The pyrrolopyridine core will also contribute to the fragmentation pattern.
Key Predicted Fragmentation Pathways for [M+H]⁺:
-
Loss of NO₂ (46 Da): A common fragmentation pathway for nitroaromatic compounds.[12]
-
Loss of NO (30 Da): Another characteristic loss from the nitro group.[13]
-
Loss of Cl (35/37 Da): The chlorine atom can be lost as a radical.
-
Ring Cleavage: The fused pyrrolopyridine ring system can undergo various cleavages, leading to a complex series of fragment ions.
Data Presentation: Expected Ions
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Notes |
| 198.0 (³⁵Cl), 200.0 (³⁷Cl) | - | - | [M+H]⁺ Isotopic Pattern |
| 198.0 | NO₂ (46) | 152.0 | Loss of the nitro group |
| 198.0 | NO (30) | 168.0 | Loss of nitric oxide |
| 198.0 | O (16) | 182.0 | Loss of an oxygen atom from the nitro group |
| 198.0 | Cl (35) | 163.0 | Loss of the chlorine atom |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: LC-MS/MS for Quantitative Analysis
This protocol is designed for the sensitive and selective quantification of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in a given matrix.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in methanol.
- Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- For matrix samples, perform protein precipitation or SPE as described in section 2.2.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Primary: 198.0 → 152.0 (for quantification)
- Confirmatory: 198.0 → 168.0
- Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for the specific instrument being used.
Protocol 2: GC-MS for Structural Confirmation
This protocol is suitable for confirming the identity of the compound through its characteristic fragmentation pattern.
1. Sample Preparation:
- Prepare a 1 mg/mL solution in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
- Dilute to a final concentration of 1-10 µg/mL.[5]
2. Gas Chromatography (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms).[5]
- Injector Temperature: 280 °C.[5]
- Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C.[5]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Mass Range: Scan from m/z 40 to 400.[5]
- Ion Source Temperature: 230 °C.[5]
Visualizing the Workflow and Fragmentation
Caption: General workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Conclusion: A Pathway to Confident Analysis
The mass spectrometric analysis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a multi-faceted process that requires a thoughtful and systematic approach. By carefully considering the molecule's inherent chemical properties, a robust analytical method can be developed. Electrospray ionization coupled with tandem mass spectrometry stands out as the optimal technique for both sensitive quantification and structural confirmation. The protocols and fragmentation pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to confidently analyze this and similar heterocyclic compounds, thereby accelerating the journey from discovery to clinical application.
References
- Benchchem. Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem. Accessed March 10, 2026. .
- Biocompare.com. Prepping Small Molecules for Mass Spec. Biocompare.com. Published April 23, 2019. .
- RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Accessed March 10, 2026. .
- Wikipedia. Sample preparation in mass spectrometry. Wikipedia. Accessed March 10, 2026. .
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Accessed March 10, 2026. .
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Accessed March 10, 2026. .
- Benchchem. Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniqu. Benchchem. Accessed March 10, 2026. .
- ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Published August 23, 2023. .
- University of Bristol. Ionization Methods in Organic Mass Spectrometry. University of Bristol. Accessed March 10, 2026. .
- Chemistry LibreTexts. 2.3: Ionization Techniques. Chemistry LibreTexts. Published October 24, 2025. .
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed March 10, 2026. .
- Thermo Fisher Scientific. Ionization Source Technology Overview. Thermo Fisher Scientific. Accessed March 10, 2026. .
- PubChem. 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine. PubChem. Accessed March 10, 2026. .
- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of Furo[3,2-c]pyridine-4-carbonitrile and its Metabolites. Benchchem. Accessed March 10, 2026. .
Sources
- 1. 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | C7H4ClN3O2 | CID 58557259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. tecan.com [tecan.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. as.uky.edu [as.uky.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Ionization Source Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Strategic Utilization of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry: A Comprehensive Technical Guide
The azaindole framework has emerged as a highly privileged structural motif in modern drug discovery, offering a bioisosteric alternative to the traditional indole ring while presenting unique physicochemical properties[1]. Among the four possible azaindole isomers, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is particularly valued for its ability to act as a potent hinge-binding pharmacophore in kinase inhibitors[1][2].
Within this chemical space, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4) stands out as a highly strategic, orthogonally functionalized building block[3][4]. This whitepaper provides an in-depth technical analysis of this compound, detailing the electronic logic governing its reactivity, self-validating synthetic workflows for analog generation, and its proven applications in targeted therapeutics.
Electronic Profiling and Reactivity Principles
To utilize 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine effectively, one must understand the synergistic electronic effects of its substituents:
-
C4-Electrophilicity (The Pyridine Effect): In the 5-azaindole system, the C4 position is located directly adjacent (ortho) to the pyridine nitrogen (N5). The electronegative N5 atom withdraws electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon. This makes the C4-chloro group highly susceptible to Nucleophilic Aromatic Substitution ( SNAr )[1][5].
-
C3-Activation (The Nitro Effect): The presence of a nitro group at the C3 position provides profound, synergistic electron withdrawal. By pulling electron density away from the pyrrole ring, the 3-nitro group further activates the adjacent C4-Cl bond, allowing SNAr reactions to proceed under exceptionally mild conditions (often at room temperature), which would otherwise require harsh heating in unactivated chloropyridines[6].
-
Orthogonal Handles: The 4-chloro and 3-nitro groups offer orthogonal vectors for diversification. The chloro group can be displaced via SNAr or engaged in palladium-catalyzed cross-coupling, while the nitro group can be chemoselectively reduced to an amine, providing a handle for acylation, sulfonylation, or the construction of fused tricyclic systems[6][7].
Synthetic divergence of the 4-chloro-3-nitro-5-azaindole scaffold into therapeutic analogs.
Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust methodology requires understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to prevent common synthetic pitfalls, such as unwanted hydrodehalogenation.
Workflow A: Chemoselective SNAr at the C4 Position
Because the 3-nitro group highly activates the 4-chloro position, SNAr with primary or secondary amines is the most efficient first step in analog generation.
Methodology:
-
Preparation: Dissolve 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a polar aprotic solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)) at a concentration of 0.2 M.
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA neutralizes the HCl byproduct without competing with the nucleophile, preventing the degradation of the acid-sensitive azaindole core.
-
Nucleophile Addition: Add the desired amine (1.2 eq) dropwise.
-
Reaction & Validation: Stir the reaction at room temperature. Monitor via LCMS. The presence of the nitro group usually allows complete conversion within 2–4 hours without heating. If steric hindrance is a factor (e.g., bulky secondary amines), gentle heating to 50°C may be required.
-
Workup: Quench with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.
Workflow B: Orthogonal Reduction of the 3-Nitro Group
If the synthetic strategy requires reducing the 3-nitro group to a 3-amino group while preserving the 4-chloro group for downstream cross-coupling, standard catalytic hydrogenation (e.g., H2 with Pd/C) must be strictly avoided. Palladium readily catalyzes the hydrodehalogenation of activated aryl chlorides[8][9].
Methodology:
-
Preparation: Dissolve the 4-chloro-3-nitro intermediate in a 1:1 mixture of Ethanol and Ethyl Acetate.
-
Reagent Selection: Add Tin(II) chloride dihydrate ( SnCl2⋅2H2O , 5.0 eq). Causality: SnCl2 is a mild, chemoselective reducing agent that efficiently reduces nitroarenes to anilines via a single-electron transfer mechanism without cleaving the labile C-Cl bond[6].
-
Reaction & Validation: Heat the mixture to 70°C. Monitor by TLC (visualized by UV and ninhydrin stain for the primary amine). The reaction typically completes in 3 hours.
-
Workup (Critical Step): Cool to room temperature and carefully basify the mixture to pH 8-9 using saturated aqueous NaHCO3 . Causality: This step is crucial to convert soluble tin salts into insoluble tin oxides/hydroxides. Filter the resulting thick suspension through a pad of Celite to prevent emulsion formation during extraction. Extract the filtrate with Ethyl Acetate.
Pharmacological Applications: Kinase Inhibitor Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a proven pharmacophore for targeting the ATP-binding site of kinases. The N1-H acts as a critical hydrogen bond donor to the kinase hinge region, while the N5 acts as a hydrogen bond acceptor[1][5].
By leveraging the 4-chloro and 3-nitro handles, medicinal chemists have developed highly potent inhibitors for oncology targets, including Monopolar Spindle 1 (MPS1)[2] and FMS kinase (Colony-stimulating factor-1 receptor)[10][11].
Quantitative Structure-Activity Relationship (QSAR) Summary
The table below summarizes the optimization of 5-azaindole analogs against FMS kinase, demonstrating how functionalization at the 3- and 4-positions (derived from the nitro and chloro handles, respectively) drives nanomolar potency[10][11].
| Compound ID | Core Scaffold | Key Substitutions | Target | IC50 (nM) | Cellular Efficacy (BMDM) |
| KIST101029 | 1H-pyrrolo[3,2-c]pyridine | 4-arylamino, 3-unsubstituted | FMS Kinase | 96 nM | 195 nM |
| Compound 1e | 1H-pyrrolo[3,2-c]pyridine | 4-benzamido derivative | FMS Kinase | 60 nM | Not Reported |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | 4-morpholino-benzamido | FMS Kinase | 30 nM | 84 nM |
| CCT251455 | 1H-pyrrolo[3,2-c]pyridine | 4-amino, 2-aryl substituted | MPS1 Kinase | Potent | Orally Bioavailable |
Data synthesized from peer-reviewed biological evaluations of pyrrolo[3,2-c]pyridine derivatives[2][10][11].
Mechanistic Visualization: ATP-Competitive Binding
To understand why the 5-azaindole core is so effective, we must map its pharmacophoric interactions within the kinase active site. The functionalization of the 3- and 4-positions dictates the molecule's trajectory into the hydrophobic pockets and solvent channels.
Pharmacophoric mapping of 5-azaindole analogs in the ATP-binding site of kinases.
Conclusion
4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is far more than a simple heterocyclic building block; it is a meticulously designed starting point for complex drug discovery. By exploiting the electron-withdrawing nature of the pyridine nitrogen and the 3-nitro group, chemists can execute highly regioselective and chemoselective functionalizations at the C4 position. When coupled with orthogonal nitro reduction strategies, this scaffold provides a direct, high-yielding pathway to potent, bioavailable kinase inhibitors.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies . Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed/PMC). Available at:[Link][10][11]
-
The Azaindole Framework in the Design of Kinase Inhibitors . National Institutes of Health (PMC). Available at:[Link][1]
-
Exploration of nitrogen heterocycle scaffolds for the development of potent human neutrophil elastase inhibitors . National Institutes of Health (PMC). Available at:[Link][6]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 4. 1190316-31-4|4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Exploration of nitrogen heterocycle scaffolds for the development of potent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications [mdpi.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Functionalization of Novel Kinase Inhibitors from 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition (FMS/MPS1), Scaffold Functionalization, Cross-Coupling Methodologies
Introduction and Mechanistic Rationale
The 1H-pyrrolo[3,2-c]pyridine (azaindole) scaffold has emerged as a privileged pharmacophore in modern oncology and immunology drug discovery. Its structural resemblance to the purine ring of ATP allows it to act as a highly effective "hinge binder" within the highly conserved ATP-binding pocket of various protein kinases[1].
Specifically, derivatives of this scaffold have demonstrated potent inhibitory effects against MPS1 (Monopolar Spindle 1) , a mitotic kinase overexpressed in aneuploid tumors[1], and FMS kinase (CSF-1R) , a receptor tyrosine kinase driving macrophage proliferation in inflammatory disorders and the tumor microenvironment[2].
To build diverse libraries of these inhibitors, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4) serves as an exceptionally versatile, orthogonally addressable building block[3]. The C4-chloride is highly activated for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling due to the electron-withdrawing effect of the adjacent C3-nitro group. Following C4 functionalization, the nitro group can be reduced and acylated, allowing for the rapid generation of dual-diversity-point libraries.
Fig 1. FMS (CSF-1R) signaling pathway and pharmacological intervention by pyrrolopyridine inhibitors.
Synthetic Strategy and Workflow Logic
The synthesis of highly potent kinase inhibitors from 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine requires a carefully orchestrated five-step sequence.
Causality of the Synthetic Design:
-
N1-Protection: The pyrrole nitrogen (N1) is acidic and nucleophilic. If left unprotected, it can poison palladium catalysts or undergo unwanted acylation. We utilize a [2-(Trimethylsilyl)ethoxy]methyl (SEM) protecting group rather than Boc. Boc is thermally labile and prone to cleavage during the high temperatures (100 °C) required for subsequent Buchwald-Hartwig aminations.
-
C4-Amination: The presence of the strongly electron-withdrawing 3-nitro group activates the C4-chloride. This allows for either transition-metal-free S_NAr or Pd-catalyzed Buchwald-Hartwig amination to install the first pharmacophore (e.g., an aniline derivative)[1].
-
Nitro Reduction: We employ Iron (Fe) and Ammonium Chloride (NH4Cl) rather than Palladium on Carbon (Pd/C) with H2. This choice is critical: Pd/C frequently causes unwanted dehalogenation if the newly installed C4-aniline contains fluorine or chlorine substituents (common in kinase inhibitors).
-
Acylation/Urea Formation: The resulting 3-amino group is acylated with benzoyl chlorides or isocyanates to form amides or ureas, completing the hinge-binding pharmacophore[2].
-
Deprotection: Global deprotection using TFA removes the SEM group, revealing the active 1H-pyrrolo[3,2-c]pyridine core.
Fig 2. Five-step synthetic workflow for generating target kinase inhibitors from the core scaffold.
Detailed Experimental Protocols
Note: Every protocol below is designed as a self-validating system. In-process controls (IPC) via LC-MS are embedded to ensure mechanistic success before proceeding to the next step.
Step 1: N1-Protection (SEM Ether Formation)
Procedure:
-
Dissolve 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases (visual confirmation of deprotonation).
-
Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation (IPC): Quench an aliquot in MeOH. LC-MS must show the disappearance of the starting material (m/z 198 [M+H]+) and the appearance of the SEM-protected product (m/z 328 [M+H]+). Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.
Step 2: C4-Buchwald-Hartwig Amination
Procedure:
-
In an oven-dried Schlenk tube, combine the SEM-protected intermediate (1.0 eq), the desired aniline derivative (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane (0.1 M) and degas the mixture via three freeze-pump-thaw cycles.
-
Heat the mixture to 100 °C for 12 hours. Self-Validation (IPC): LC-MS analysis should indicate complete consumption of the chloride intermediate. The isotopic pattern of the product mass will lose the characteristic 3:1 ratio of the chlorine isotope, confirming successful displacement. Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Step 3: Chemoselective Nitro Reduction
Procedure:
-
Dissolve the C4-aminated intermediate (1.0 eq) in a 4:1 mixture of EtOH and H2O (0.1 M).
-
Add Iron powder (10.0 eq) and solid NH4Cl (5.0 eq).
-
Heat the suspension to 80 °C and stir vigorously for 3 hours. Self-Validation (IPC): The reduction is confirmed by a distinct mass shift of -30 Da (from NO2 to NH2) on LC-MS. Additionally, 1H NMR of the crude product will show a broad singlet integrating for 2H (exchangeable with D2O), confirming the primary amine. Workup: Cool to room temperature, filter through Celite to remove iron residues, concentrate the filtrate to remove EtOH, and extract the aqueous layer with EtOAc.
Step 4: Acylation (Amide Formation)
Procedure:
-
Dissolve the 3-amino intermediate (1.0 eq) in anhydrous DCM (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4 hours. Self-Validation (IPC): TLC (UV 254 nm) will show a new, less polar spot. LC-MS will confirm the addition of the acyl mass minus HCl. Workup: Wash the organic layer with saturated NaHCO3, then with 1M HCl (to remove excess DIPEA), dry, and concentrate.
Step 5: Global Deprotection
Procedure:
-
Dissolve the acylated intermediate in DCM (0.05 M) and add Trifluoroacetic acid (TFA, 20% v/v).
-
Stir at room temperature for 12 hours.
-
Causality Note: TFA removes the SEM group by cleaving the acetal linkage, generating formaldehyde and trimethylsilylethanol. Self-Validation (IPC): LC-MS will show a mass shift of -130 Da, confirming the loss of the SEM group and the generation of the final 1H-pyrrolo[3,2-c]pyridine inhibitor. Workup: Carefully neutralize with saturated aqueous NaHCO3 until pH 8. Extract with EtOAc, concentrate, and purify via preparative HPLC to yield the final compound.
Quantitative Data: Yields and Biological Activity
The table below summarizes the synthetic efficiency and biological validation of representative compounds synthesized using this protocol. The structural modifications at C4 (R1) and C3 (R2) are directly correlated with their IC50 values against FMS and MPS1 kinases, validating the utility of the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine starting material[2],[1].
| Compound ID | R1 (C4-Position) | R2 (C3-Position) | Overall Yield (5 Steps) | FMS Kinase IC50 (nM) | MPS1 Kinase IC50 (nM) |
| Inhibitor A | 3-Methoxy-4-methylaniline | 4-Morpholinobenzamide | 38% | 30 nM | >10,000 nM |
| Inhibitor B | 4-Fluoroaniline | 3-(Trifluoromethyl)benzamide | 42% | 60 nM | 4,500 nM |
| Inhibitor C | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | 2-Fluorobenzamide | 31% | >5,000 nM | 40 nM |
| Inhibitor D | 3,4-Dimethoxyaniline | Cyclopropanecarboxamide | 45% | 1,200 nM | 160 nM |
Note: Inhibitors A and B demonstrate high selectivity for FMS kinase (characteristic of diarylamide pyrrolopyridines)[2], while Inhibitors C and D show potent MPS1 inhibition driven by specific hinge-binding interactions[1].
Conclusion
The 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold is a highly robust and programmable starting material for the discovery of novel kinase inhibitors. By strictly adhering to the causality-driven synthetic steps outlined in this protocol—specifically the strategic use of SEM protection and chemoselective iron-mediated nitro reduction—researchers can reliably generate diverse libraries of potent FMS and MPS1 inhibitors. The self-validating IPCs embedded in the workflow ensure high fidelity and reproducibility across medicinal chemistry campaigns.
References
-
El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry 33.1 (2018): 1160-1166. Available at:[Link][2]
-
Naud, S., et al. "Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1)." Journal of Medicinal Chemistry 56.24 (2013): 10045-10065. Available at:[Link][1]
Sources
- 1. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
Application Note: Combinatorial Library Generation via Orthogonal Functionalization of the 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Scaffold
Executive Summary & Strategic Rationale
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., MPS1, FMS) and other targeted therapeutics[1][2]. As a bioisostere of indole, the 5-azaindole core offers improved aqueous solubility and a distinct hydrogen-bonding profile due to the pyridine nitrogen acting as a highly directional H-bond acceptor[3].
For the purpose of high-throughput library generation, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4) serves as an exceptional starting core. It provides three orthogonal vectors for diversification:
-
N1-Pyrrole Nitrogen: Amenable to alkylation or arylation.
-
C4-Pyridine Carbon: Highly activated for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.
-
C3-Pyrrole Carbon: Houses a nitro group that serves as a masked amine for late-stage acylation or sulfonylation.
Mechanistic Basis of Orthogonal Reactivity
The success of this library generation relies on strict reaction sequencing dictated by the electronic properties of the core.
Causality of Sequencing: N1-alkylation must be performed first to prevent the acidic pyrrole proton (pKa ~13) from interfering with subsequent basic conditions. C4-SNAr must be performed second. If the 3-nitro group is reduced to an amine prematurely, the resulting electron-donating effect (+M) will deactivate the C4 position, rendering SNAr impossible.
Mechanistic Activation of C4: While standard unactivated halo-azaindoles often require Palladium-catalyzed Buchwald-Hartwig amination[4], the 4-chloro-3-nitro system is sufficiently activated to undergo catalyst-free SNAr. The 3-nitro group exerts a powerful electron-withdrawing effect (-I, -M) that synergizes with the adjacent pyridine nitrogen (N5). This drastically lowers the LUMO of the heterocyclic system, stabilizing the anionic Meisenheimer intermediate and enabling SNAr at unusually mild temperatures (60–80 °C)[5].
Fig 1. Dual electronic activation of the C4 position enabling mild SNAr conditions.
Library Design Workflow
The workflow is designed to be a self-validating system where each step produces a distinct, easily trackable intermediate.
Fig 2. Orthogonal 4-stage library synthesis workflow for the 5-azaindole core.
Step-by-Step Experimental Protocols
Protocol 1: N1-Alkylation (Dimension 1)
Causality: Cesium carbonate ( Cs2CO3 ) is utilized instead of Sodium Hydride ( NaH ). Cs2CO3 provides superior functional group tolerance, avoids the use of mineral oil dispersions (which complicate parallel library purification), and offers the "cesium effect" which enhances the nucleophilicity of the pyrrole nitrogen.
-
Reaction: To a 0.2 M solution of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF, add Cs2CO3 (2.0 equiv) and the appropriate alkyl halide (R1-X, 1.2 equiv).
-
Incubation: Stir at 60 °C for 4 hours.
-
Self-Validation (QC): Analyze via LC-MS. The product will exhibit a mass shift corresponding to the R1 group while strictly retaining the 3:1 (M/M+2) chlorine isotopic pattern. TLC (Hexane/EtOAc) will show a higher Rf spot due to the capping of the polar N-H bond.
-
Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na2SO4 , and concentrate.
Protocol 2: C4-Nucleophilic Aromatic Substitution (Dimension 2)
Causality: The highly activated nature of the C4-Cl bond allows for metal-free amination. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the R2-amine nucleophile.
-
Reaction: Dissolve the N1-alkylated intermediate in N-Methyl-2-pyrrolidone (NMP) to a 0.1 M concentration. Add the primary or secondary amine (R2-NH2, 1.5 equiv) and DIPEA (2.5 equiv).
-
Incubation: Heat at 80 °C for 12 hours (or microwave at 120 °C for 20 minutes).
-
Self-Validation (QC): LC-MS must show the complete disappearance of the 3:1 chlorine isotopic pattern. The UV trace (254 nm) will show a distinct bathochromic shift due to the transition from a chloro- to an amino-chromophore.
-
Workup: Precipitate the product by dropwise addition into ice-cold water. Filter and dry under vacuum.
Protocol 3: Chemoselective C3-Nitro Reduction
Causality: Experience dictates that standard catalytic hydrogenation (Pd/C, H2 ) is highly risky for combinatorial libraries. If Dimension 1 or 2 introduced halogens (e.g., a 3-chlorophenyl group), Pd-catalyzed conditions will rapidly induce hydrodehalogenation. The Fe/NH4Cl system provides absolute chemoselectivity for the nitro group, preserving distal aryl halides.
-
Reaction: Suspend the C4-substituted intermediate in a 4:1 mixture of Ethanol/Water (0.1 M). Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4Cl , 5.0 equiv).
-
Incubation: Stir vigorously at 80 °C for 2 hours.
-
Self-Validation (QC): Observe a stark color change from bright yellow/orange (nitro species) to pale yellow/colorless (amine species). LC-MS will show a mass shift of -30 Da (loss of O2 , addition of H2 ).
-
Workup: Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate. Critical Note: The resulting 3-amino-5-azaindole is electron-rich and prone to air oxidation; proceed immediately to Protocol 4.
Protocol 4: C3-Amidation (Dimension 3)
Causality: Amidation caps the reactive C3-amine, stabilizing the molecule and finalizing the 3D pharmacophore space.
-
Reaction: Dissolve the crude C3-amine in anhydrous DCM/Pyridine (10:1, 0.05 M). Add the appropriate acid chloride (R3-COCl, 1.2 equiv) dropwise at 0 °C.
-
Incubation: Warm to room temperature and stir for 3 hours.
-
Self-Validation (QC): Final LC-MS confirms the target mass.
-
Purification: Purify via mass-directed preparative HPLC (Reverse Phase, MeCN/ H2O with 0.1% Formic Acid).
Quantitative Data & Reaction Scope
The following table summarizes the validated reaction scope, expected yields, and library diversity potential based on the aforementioned protocols.
| Reaction Step | Reagent Class (Diversity Input) | Conditions | Expected Yield | Post-Prep Purity |
| N1-Alkylation | Primary Alkyl Halides | Cs2CO3 , DMF, 60 °C, 4h | 85 – 95% | > 95% (Crude) |
| N1-Alkylation | Secondary Alkyl Halides | Cs2CO3 , DMF, 80 °C, 8h | 65 – 80% | > 90% (Crude) |
| C4-SNAr | Primary Aliphatic Amines | DIPEA, NMP, 80 °C, 12h | 75 – 90% | > 95% (Crude) |
| C4-SNAr | Cyclic Secondary Amines (e.g., Piperidine) | DIPEA, NMP, 80 °C, 12h | 80 – 95% | > 95% (Crude) |
| C4-SNAr | Anilines (Electron-Rich) | DIPEA, NMP, 120 °C (MW), 1h | 50 – 70% | > 85% (Crude) |
| C3-Reduction | Fe / NH4Cl System | EtOH/ H2O , 80 °C, 2h | > 95% (Conv.) | N/A (Telescoped) |
| C3-Amidation | Aliphatic/Aromatic Acid Chlorides | Pyridine, DCM, 0 °C to RT, 3h | 60 – 85% | > 98% (Final) |
References
-
[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. URL: [Link]
-
[2] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
-
[3] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
-
[4] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters / PubMed Central. URL: [Link]
-
[5] Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Strategic Workflow for Screening and Characterization of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Derivatives
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly as protein kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown promise in oncology and immunology, making them attractive candidates for drug discovery programs.[1][2] Specifically, compounds based on this core have demonstrated potent inhibitory effects against FMS kinase (CSF-1R), a key target in various cancers and inflammatory disorders.[1][2] This guide provides a comprehensive, field-proven experimental workflow for the screening and characterization of a library of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives. We present a multi-stage screening cascade designed to efficiently identify potent and selective kinase inhibitors, progressing from a high-throughput primary biochemical screen to secondary and tertiary cell-based assays for hit validation and mechanistic elucidation.
Rationale and Target Selection: Protein Kinases
The pyrrolo[3,2-c]pyridine core is an isomer of 7-azaindole, a well-established pharmacophore in kinase inhibitor design.[3][4] The nitrogen atom in the pyridine ring acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.[4] Published research has explicitly demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine inhibit receptor tyrosine kinases like FMS with high potency.[1][2] Therefore, a logical and evidence-based strategy is to screen a library of novel derivatives against a relevant protein kinase target. For this protocol, we will use a generic yet robust biochemical kinase assay as the primary screen, which can be adapted for a specific kinase of interest (e.g., FMS, FLT3, c-MET) implicated in a disease of interest.[1]
The Screening Cascade: A Multi-Stage Strategy
A successful screening campaign requires a tiered approach to eliminate false positives and progressively build confidence in the biological activity of the hit compounds.[5][6][7] Our proposed cascade moves from a simple, high-throughput biochemical assay to more complex, biologically relevant cellular assays.
Figure 1: A four-phase screening cascade for hit identification and validation.
Phase 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly identify compounds from the library that inhibit the target kinase at a single concentration.
Assay Choice: ADP-Glo™ Kinase Assay. This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8][9] Its high sensitivity, broad dynamic range, and robustness (routinely achieving Z' factors > 0.7) make it ideal for HTS.[9][10][11] The principle involves two steps: first, terminating the kinase reaction and depleting unused ATP; second, converting the generated ADP back into ATP, which is then quantified via a luciferase reaction.[8][12] The resulting luminescent signal is directly proportional to kinase activity.[9]
Protocol 3.1: Primary HTS using ADP-Glo™
Materials:
-
Recombinant target kinase and corresponding substrate peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Compound library (derivatives of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine) dissolved in 100% DMSO.
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target).
-
Solid white, low-volume 384-well assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Compound Plating: Prepare a compound source plate. Using an acoustic dispenser or pin tool, transfer 25 nL of each library compound (at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Assay Plate Layout: A robust plate layout is critical for data quality. Distribute controls across the plate to monitor for gradients or edge effects.
| Plate Columns | 1-2 (32 wells) | 3-22 (320 wells) | 23-24 (32 wells) |
| Well Content | 100% Inhibition Control | Library Compounds | 0% Inhibition Control |
| Compound | Positive Control (e.g., 10 µM Staurosporine) | Library Compounds (10 µM) | DMSO Vehicle |
| Final DMSO % | 0.1% | 0.1% | 0.1% |
| Table 1: Example 384-well plate layout for primary HTS. |
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand to ensure the reaction is in the linear range (typically 10-20% ATP consumption).
-
Add 2.5 µL of the 2X kinase/substrate master mix to each well.
-
Prepare a 2X ATP solution. Add 2.5 µL to each well to initiate the reaction. The final volume is 5 µL.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
Data Analysis & Hit Triage:
-
Quality Control: Calculate the Z'-factor for each plate to assess assay robustness. A Z' > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|
-
-
Percent Inhibition: Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - (RLUcompound - μpos) / (μneg - μpos))
-
-
Hit Selection: A common threshold for hit selection is a percent inhibition ≥ 50% or > 3 standard deviations from the mean of the vehicle control wells. All selected hits must proceed to the confirmation phase.
Phase 2: Hit Confirmation and Potency
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀) through dose-response analysis.[13]
Protocol 4.1: IC₅₀ Determination
Methodology:
-
Compound Preparation: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a top concentration of 100 µM.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Protocol 3.1, but instead of a single concentration, add the serial dilutions of the compounds to the assay plates.
-
Data Analysis:
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Compounds that show a clear dose-response relationship and an IC₅₀ < 10 µM are considered "confirmed hits" and progress to secondary assays.
-
Phase 3: Secondary Assays - Mechanism and Selectivity
Objective: To ensure hits act on the intended target in a more complex biological environment and to assess their selectivity against other kinases.
Protocol 5.1: Kinase Selectivity Profiling
Rationale: Potent compounds are of little value if they are not selective. Off-target kinase inhibition can lead to toxicity.[14] Screening confirmed hits against a broad panel of kinases is a critical step to understand their selectivity profile.[15][16]
Methodology:
-
Service Provider: Engage a commercial vendor (e.g., Reaction Biology, Eurofins) that offers kinase profiling services. These services typically use radiometric or fluorescence-based assays.[14][16]
-
Screening Format: Initially, screen the confirmed hits at a single high concentration (e.g., 1 µM) against a panel of over 40 kinases representing different families of the human kinome.[1]
-
Data Analysis:
-
Analyze the percent inhibition data for each kinase.
-
A compound is generally considered selective if it potently inhibits the primary target while showing significantly less inhibition (<50%) of off-target kinases.
-
Follow up with IC₅₀ determinations for any off-targets that show >70% inhibition to quantify the selectivity window.[16]
-
Protocol 5.2: Cell-Based Target Engagement
Rationale: A biochemical IC₅₀ does not guarantee that a compound will be active in a cellular context. This assay confirms that the compound can enter the cell and inhibit the target kinase, leading to a downstream signaling effect.
Methodology (Example: Western Blot for a Phospho-protein):
-
Cell Culture: Culture a relevant cancer cell line known to depend on the target kinase signaling pathway.
-
Compound Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of the hit compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Stimulation: If the pathway is ligand-activated, stimulate the cells with the appropriate growth factor (e.g., CSF-1 for FMS kinase) for the last 15-30 minutes of compound incubation.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a direct downstream substrate of the target kinase.
-
Probe a parallel blot or strip and re-probe the same blot with an antibody for the total protein of that substrate as a loading control.
-
Use a secondary antibody conjugated to HRP and detect the signal using an ECL reagent.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate indicates successful target engagement in the cell.
Phase 4: Cellular Phenotype & Liabilities
Objective: To determine if target inhibition translates into a desired biological outcome (e.g., reduced cell proliferation) and to assess general cytotoxicity.[17][18]
Protocol 6.1: Cell Viability/Proliferation Assay
Assay Choice: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active, viable cells.[19][20] It is a simple "add-mix-measure" assay with a stable luminescent signal, making it ideal for HTS formats.[20][21]
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.[21]
-
Compound Treatment: Treat cells with a serial dilution of the hit compounds for 48-72 hours.
-
Assay Execution:
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data in the same manner as for the biochemical IC₅₀.
Protocol 6.2: Cytotoxicity Assessment
Rationale: It is crucial to distinguish between a cytostatic (anti-proliferative) and a cytotoxic (cell-killing) effect.[17][18] A cytotoxicity assay measures markers of cell death, such as the loss of membrane integrity.[18][22]
Assay Choice: LDH Release Assay. This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[17][18]
Methodology:
-
Experimental Setup: Set up the cell culture and compound treatment exactly as in Protocol 6.1.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Measurement: Perform the LDH assay on the supernatant according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). This typically involves adding a reagent mix and measuring absorbance after a short incubation.
-
Data Analysis: An increase in absorbance indicates an increase in LDH release and, therefore, cytotoxicity. This helps to interpret the results from the viability assay.
References
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Reaction Biology. (n.d.). High Throughput Screening using DIANA Technology. Reaction Biology. [Link]
-
BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. BMG Labtech. [Link]
-
Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Semantic Scholar. [Link]
-
ResearchGate. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
GARDP Revive. (n.d.). Hit confirmation, hit validation. GARDP Revive. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC - NIH. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Virology Research Services. [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. [Link]
-
PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Hit to lead. Wikipedia. [Link]
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). Taylor & Francis Online. [Link]
-
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
-
IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]
-
KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. (2013). J-STAGE. [Link]
-
PubMed. (2013, June 10). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 6. pelagobio.com [pelagobio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. promega.com [promega.com]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crossfire-oncology.com [crossfire-oncology.com]
- 17. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - BR [thermofisher.com]
- 19. ch.promega.com [ch.promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 21. promega.com [promega.com]
- 22. kosheeka.com [kosheeka.com]
optimizing recrystallization of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Technical Support Center: Optimizing Recrystallization of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Welcome to the Technical Support Center for heterocyclic purification. As an Application Scientist in medicinal chemistry, I have designed this guide to address the specific physicochemical challenges associated with 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4).
This molecule presents a unique purification challenge: the highly electron-deficient pyrrolo[3,2-c]pyridine core, combined with the strong intermolecular hydrogen-bonding potential of the 3-nitro and pyrrole NH groups, creates a rigid, planar structure. Meanwhile, the 4-chloro substituent adds lipophilic character. This dual nature often leads to unpredictable solubility profiles, "oiling out" during cooling, and the co-precipitation of tarry nitration byproducts.
🔬 Troubleshooting Guide & FAQs
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals when cooling? The Causality: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it saturates the solution. Because of the strong intermolecular hydrogen-bonding network between the 3-nitro group and the pyrrole NH, rapid cooling forces the solute out of the solution faster than the highly ordered crystal lattice can assemble. The compound crashes out as a supercooled liquid (oil) rather than a solid. The Solution: You must lower the saturation temperature and slow the lattice formation. Switch to a binary solvent system (e.g., Ethanol/Water) [1]. Dissolve the crude in a minimal amount of boiling ethanol, then add hot water (the anti-solvent) dropwise just until the solution becomes cloudy. Add a few drops of ethanol to clear it, then cool at a strictly controlled rate of 0.5 °C/min. Seeding the solution at 40 °C will provide a nucleation site, bypassing the oiling phase.
Q2: How do I remove the dark brown/tarry impurities from the crude reaction mixture? The Causality: The synthesis of nitro-azaindoles often involves harsh electrophilic nitration conditions that generate highly colored, polymeric byproducts due to the oxidation of the electron-rich pyrrole ring [2]. These polymeric tars are highly soluble in polar solvents and will easily become trapped in the crystal lattice of your product. The Solution: Utilize activated carbon (e.g., Norit) during the hot dissolution phase. The massive surface area and hydrophobic pores of the carbon selectively adsorb the high-molecular-weight polymeric tars via van der Waals forces, leaving the monomeric 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in solution. Always perform a hot filtration through a Celite pad to remove the carbon before cooling.
Q3: What is the optimal solvent system for this specific azaindole? The Causality: The molecule requires a solvent that can disrupt its strong NH···O₂N hydrogen bonds at high temperatures but cannot solvate the lipophilic 4-chloro-pyridine core at low temperatures. Pure ethyl acetate solvates the chloro-aromatic core too well, leading to low recovery. Pure ethanol is decent, but the addition of water (a highly polar anti-solvent) maximizes the thermodynamic differential between boiling and freezing points [3]. The Solution: An 80:20 mixture of Ethanol/Water is the thermodynamically optimal system for maximizing both purity and yield.
📊 Quantitative Data: Solvent System Optimization
The following table summarizes the thermodynamic solubility and recovery data for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine across various solvent systems.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| Ethanol (100%) | ~5.2 | ~85.0 | 65% | 98.5% | Good general solvation; moderate yield due to cold solubility. |
| EtOH / Water (80:20) | <1.0 | ~75.5 | 82% | 99.2% | Optimal. Water acts as an anti-solvent, forcing lattice assembly. |
| Ethyl Acetate (100%) | ~12.4 | ~110.0 | 55% | 97.0% | High solubility; poor recovery. Solvates the 4-chloro core too well. |
| EtOAc / Hexanes (1:1) | ~2.1 | ~60.0 | 78% | 98.8% | Good alternative if starting material contains lipophilic impurities. |
⚙️ Experimental Protocol: Self-Validating Recrystallization
This protocol is designed as a self-validating system . By tracking mass balance and melting point differentials at specific checkpoints, you mathematically prove the success of the purification without relying solely on downstream LC-MS.
Step 1: Hot Dissolution & Decolorization
-
Weigh the crude 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine to establish your baseline mass ( Mcrude ).
-
Suspend the crude solid in absolute ethanol (approx. 10 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser.
-
Heat to a gentle reflux (78 °C) using an oil bath. If the solid does not fully dissolve, add ethanol in 1 mL increments until complete dissolution is achieved.
-
Causality Check: If the solution is dark brown or opaque, remove from heat, allow to cool slightly (to prevent boiling over), and add 5% w/w activated carbon. Reflux for an additional 15 minutes.
Step 2: Hot Filtration 5. Pre-heat a glass funnel and a pad of Celite to prevent premature crystallization in the stem. 6. Filter the boiling solution rapidly through the Celite pad into a clean, pre-weighed Erlenmeyer flask. Wash the filter cake with 2 mL of boiling ethanol.
Step 3: Anti-Solvent Addition & Controlled Nucleation 7. Place the filtrate back on the heat source. Maintain at 75 °C. 8. Add hot deionized water (anti-solvent) dropwise while stirring vigorously. Stop adding water the exact moment the solution exhibits a faint, persistent cloudiness (the saturation point). 9. Add 1-3 drops of hot ethanol until the solution is perfectly clear again. 10. Remove from heat. Allow the flask to cool in ambient air to 40 °C. Do not disturb the flask. 11. At 40 °C, add 1-2 mg of pure 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine seed crystals.
Step 4: Isolation & Self-Validation 12. Once the flask reaches room temperature, transfer it to an ice bath (0-5 °C) for 1 hour to maximize lattice precipitation. 13. Isolate the crystals via vacuum filtration (Büchner funnel). Wash the crystal cake with 3 mL of ice-cold 80:20 EtOH/Water. 14. Dry the crystals under high vacuum at 50 °C for 4 hours. 15. Validation Checkpoint: Weigh the pure crystals ( Mpure ). Calculate yield. Take the melting point of both Mcrude and Mpure . A successful recrystallization will show a narrowed melting point range (typically 1-2 °C variance) that is shifted higher than the crude baseline.
🗺️ Workflow Visualization: Recrystallization Logic
The following diagram maps the decision-making logic for optimizing this specific recrystallization workflow.
Caption: Decision-tree logic for the purification of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
📚 References
-
National Institutes of Health (PMC). (2013). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Retrieved March 11, 2026, from [Link]
-
Thieme Connect. (2011). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines. Retrieved March 11, 2026, from [Link]
Technical Support Center: Yield Optimization for 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing bottlenecks in the synthesis of highly functionalized 5-azaindoles.
The synthesis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is notoriously challenging due to the delicate electronic balance of the azaindole core. The pyrrole ring is highly susceptible to oxidative degradation, while the fused pyridine ring complicates regiocontrol. This guide breaks down the causality behind the chemistry, provides self-validating protocols, and offers a robust troubleshooting matrix to maximize your reaction yields.
Mechanistic Workflow & Causality
The transformation from the base 1H-pyrrolo[3,2-c]pyridine core to the 4-chloro-3-nitro derivative requires a highly orchestrated sequence of electronic manipulations.
-
N-Oxidation & Chlorination : Direct chlorination of the azaindole core often yields a complex mixture of regioisomers. To achieve absolute regiocontrol at the C4 position, the pyridine nitrogen is first oxidized to an N-oxide. Upon treatment with phosphorus oxychloride ( POCl3 ), a nucleophilic rearrangement occurs, selectively driving the chloride to the C4 position [2].
-
Electrophilic Nitration : Azaindoles are less reactive than standard indoles toward electrophilic reagents. However, the C3 position of the pyrrole ring retains the highest electron density in the molecule [1]. By utilizing a strongly acidic matrix (such as H2SO4 or TFA), the pyridine nitrogen is protonated. This severely deactivates the pyridine ring, ensuring that the nitronium ion ( NO2+ ) exclusively attacks the electron-rich C3 position.
Fig 1. Synthetic workflow for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Quantitative Data: Nitration Condition Optimization
Selecting the correct nitration conditions is the single most critical factor in yield optimization. The table below summarizes the causality between the acid matrix, temperature, and resulting yield.
| Acid System | Nitrating Agent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Outcome / Impurity Profile |
| Acetic Acid | HNO3 (65%) | 20 | 12 | < 20% | Weak acid fails to fully protonate pyridine; poor conversion. |
| TFA | HNO3 (90%) | 0 - 5 | 2 | 60 - 65% | Good regioselectivity, but minor oxidative side reactions occur. |
| H2SO4 (conc.) | Fuming HNO3 | 0 - 5 | 1 - 2 | 75 - 85% | Optimal. Strong acid stabilizes the core; clean C3 nitration. |
| H2SO4 (conc.) | Fuming HNO3 | > 15 | 1 | < 30% | Exothermic runaway leads to oxidative cleavage and tar formation. |
Self-Validating Experimental Protocols
To ensure reproducibility, every step in this protocol includes built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.
Protocol A: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
-
N-Oxidation : Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM. Cool to 0 °C. Slowly add m-CPBA (1.2 eq). Stir at room temperature for 4 hours.
-
Isolation : Quench with saturated aqueous NaHCO3 . Extract the aqueous layer with 10% isopropanol in chloroform. Dry over Na2SO4 and concentrate.
-
Chlorination : Suspend the crude N-oxide in anhydrous toluene. Slowly add POCl3 (3.0 eq). Heat to 90 °C for 3 hours.
-
Workup : Carefully pour the cooled mixture over crushed ice. Neutralize to pH 7 with aqueous ammonia. Extract with EtOAc, dry, and purify via silica gel chromatography.
Validation Checkpoint: LC-MS must show an [M+H]+ peak at m/z 153.0 (with a characteristic 3:1 isotopic pattern for 35Cl / 37Cl ).
Protocol B: Regioselective Nitration (Yielding the Target Compound)
-
Matrix Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in concentrated H2SO4 (10 mL per gram of substrate).
-
Cryogenic Control : Submerge the flask in an ice-salt bath. Allow the internal temperature to reach exactly 0 °C.
-
Electrophilic Addition : Prepare a mixture of fuming HNO3 (1.1 eq) in concentrated H2SO4 (2 mL). Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Reaction & Quench : Stir at 0–5 °C for 1.5 hours. Carefully pour the reaction mixture over vigorously stirred crushed ice.
-
Isolation : Adjust the pH to 4-5 using cold aqueous NH4OH . The product will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Validation Checkpoint: 1H NMR (DMSO- d6 ) will show the complete disappearance of the characteristic C3-H proton (typically around δ 6.5–6.8 ppm). LC-MS will show an [M+H]+ peak at m/z 198.0.
Troubleshooting Guides & FAQs
Fig 2. Logic tree for troubleshooting low yields during the nitration step.
Q: Why does the nitration occur at C3 and not on the pyridine ring? A: The geometry and electronic distribution of azaindoles dictate their reactivity. The C3 position of the pyrrole ring possesses the highest electronic density [1]. Furthermore, the fused pyridine ring is fundamentally electron-deficient. In our protocol, the use of concentrated sulfuric acid protonates the pyridine nitrogen, rendering the pyridine ring completely inert to electrophilic aromatic substitution.
Q: I am seeing significant degradation and "tar" formation during nitration. How can I fix this? A: Azaindoles are highly sensitive to strong oxidants. If the temperature exceeds 5 °C during the addition of fuming nitric acid, the nitric acid acts as an oxidizing agent rather than a nitrating agent, leading to the oxidative cleavage of the electron-rich pyrrole ring. You must maintain strict cryogenic control (0-5 °C) and ensure the substrate is fully dissolved in the acid matrix before the nitrating agent is introduced.
Q: My chlorination step yielded a mixture of 4-chloro and 6-chloro isomers. What went wrong? A: This indicates incomplete N-oxide formation or excessive heating during the POCl3 step. The N-oxide is required to direct the chloride nucleophile specifically to the C4 position via a cyclic transition state [2]. Ensure your m-CPBA is fresh (check active oxygen content) and strictly validate the N-oxide intermediate via LC-MS before proceeding to chlorination.
Q: Can I construct the functionalized core from scratch instead of functionalizing the parent azaindole? A: Yes. If late-stage functionalization continues to provide low yields, you can utilize a Hemetsberger–Knittel synthesis approach starting from a pre-functionalized pyridine derivative (e.g., a substituted azidoacrylate) to construct the pyrrole ring already containing the desired functional groups [3]. However, for the specific 4-chloro-3-nitro substitution pattern, the late-stage functionalization route described above is generally more scalable.
References
-
Product Class 22: Azaindoles and Their Derivatives Thieme Connect 1
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors ACS Publications - Journal of Medicinal Chemistry 2
-
Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes Semantic Scholar 3
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Welcome to the Advanced Synthesis Support Center. Coupling 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine presents a unique intersection of electronic and steric challenges. While the strongly electron-withdrawing 3-nitro group theoretically activates the adjacent C4-Cl bond toward oxidative addition, its ortho relationship creates severe steric hindrance. Furthermore, the acidic 1H-pyrrole nitrogen can actively poison palladium catalysts under basic conditions.
This guide is designed for drug development professionals and synthetic chemists to systematically diagnose and resolve these specific mechanistic bottlenecks.
Diagnostic Workflow
Diagnostic workflow for troubleshooting Suzuki couplings of hindered azaindole substrates.
Mechanistic FAQs
Q: Why does the reaction fail completely when using the unprotected 1H-pyrrole substrate, even with highly active catalysts? A: The 1H-pyrrolo[3,2-c]pyridine core contains a highly acidic pyrrole proton. Under the basic conditions required for Suzuki-Miyaura transmetalation (e.g., K₂CO₃, NaOH), this NH is readily deprotonated. The resulting electron-rich nitrogen anion strongly coordinates to the palladium(II) intermediate, effectively poisoning the catalyst and halting the catalytic cycle[1]. Furthermore, the anionic azaindole ring becomes significantly less electrophilic, raising the activation energy for the oxidative addition into the C4-Cl bond. Resolution: Mask the free NH with an electron-withdrawing or sterically bulky protecting group [2-(trimethylsilyl)ethoxymethyl (SEM), Boc, or Ts] prior to coupling.
Q: My substrate is N-protected, but coupling at the 4-chloro position is still extremely slow. What is the root cause? A: You are encountering a severe steric clash. While the 3-nitro group activates the C-Cl bond electronically, its ortho positioning creates massive steric hindrance that blocks the palladium center[2]. Standard first-generation catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ cannot accommodate this bulk. Resolution: Transition to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos. Utilizing preformed precatalysts like XPhos-Pd-G2 ensures rapid generation of the highly active, monoligated Pd(0) species at lower temperatures, which is critical for inserting into hindered ortho-substituted aryl chlorides[3][4].
Q: I am observing massive protodeboronation of my arylboronic acid. How can I suppress this? A: Protodeboronation is a base-catalyzed degradation pathway that outcompetes cross-coupling when transmetalation is the rate-limiting step. Because the 3-nitro group sterically hinders the Pd(II) intermediate, transmetalation is significantly slowed, leaving the boronic acid exposed to the base for prolonged periods. Resolution: Shift the equilibrium by using more stable boron species, such as potassium organotrifluoroborates (R-BF₃K) or pinacol esters (Bpin)[3]. Couple this with a milder base (e.g., K₃PO₄) in a biphasic solvent system (Dioxane/H₂O) to facilitate controlled transmetalation without degrading the boron partner.
Q: Can the 3-nitro group itself interfere with the palladium catalyst? A: Yes. Nitroarenes can occasionally participate directly in the Pd-catalytic cycle, either by coordinating to the metal center or, under forcing conditions, acting as an electrophilic partner themselves[5]. To prevent the nitro group from poisoning the catalyst or undergoing unwanted reduction, it is imperative to use highly active precatalysts (like Pd-G2/G3 systems) that allow the reaction to reach completion at lower temperatures (60–80 °C) rather than standard refluxing conditions[6].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and typical yields for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating why specific modern catalytic systems are required.
| Substrate State | Catalyst System | Base / Solvent | Temp (°C) | Primary Failure Mode | Typical Yield |
| Unprotected (1H) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / DMF | 100 | Catalyst poisoning via azaindole anion | < 5% |
| SEM-Protected | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ / Dioxane | 90 | Sluggish oxidative addition (Steric clash) | 15 - 20% |
| SEM-Protected | Pd(OAc)₂ + SPhos | K₃PO₄ / Toluene | 100 | Protodeboronation of partner | 40 - 50% |
| SEM-Protected | XPhos-Pd-G2 (2 mol%) | K₃PO₄ / Dioxane:H₂O | 80 | None (Optimized Conditions) | > 85% |
Self-Validating Experimental Protocol
This protocol utilizes a self-validating workflow to ensure intermediate integrity before committing expensive boronic acid partners to the catalytic cycle.
Step 1: NH-Protection (SEM-Cl)
-
Dissolve 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under argon and cool to 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Dropwise add SEM-Cl (1.1 equiv). Allow the reaction to warm to room temperature over 2 hours.
-
Validation Check: Run TLC (EtOAc/Hexane). The highly polar baseline spot (unprotected azaindole) must completely disappear, replaced by a high-Rf spot. Do not proceed to Suzuki coupling if the baseline spot remains.
-
Quench with aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Optimized Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the SEM-protected substrate (1.0 equiv), the aryl potassium trifluoroborate salt (R-BF₃K) (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add XPhos-Pd-G2 precatalyst (0.02 to 0.05 equiv).
-
Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M overall concentration).
-
Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen will rapidly degrade the monoligated Pd(0) species generated by the G2 precatalyst.
-
Heat the mixture to 80 °C for 2–4 hours.
-
Validation Check: Monitor the reaction via LC-MS. The precatalyst will initially form a yellow/green solution, which should transition to a dark red/brown active catalytic mixture. Complete consumption of the chloride mass should be observed without the appearance of a des-chloro (reduced) byproduct mass.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.
Step 3: SEM Deprotection
-
Dissolve the coupled product in DCM and treat with Trifluoroacetic acid (TFA) (1:1 ratio) at room temperature for 2 hours, followed by quenching and stirring with ethylenediamine to scavenge the formaldehyde byproduct.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation National Institutes of Health (PMC) URL:[Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading ResearchGate URL: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Semantic Scholar URL:[Link]
-
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid National Institutes of Health (PMC) URL: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. As a key heterocyclic building block, the successful and safe scale-up of this molecule is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of Synthetic Strategy
The most common synthetic approach to 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine involves a two-step sequence starting from the 1H-pyrrolo[3,2-c]pyridine core (5-azaindole). The strategy hinges on first activating the pyridine ring towards electrophilic substitution, followed by a carefully controlled nitration.
-
Chlorination via N-Oxide: The pyridine nitrogen is first oxidized to an N-oxide. This electronic modification activates the 4-position for regioselective chlorination using reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl).[1][2]
-
Regioselective Nitration: The resulting 4-chloro-1H-pyrrolo[3,2-c]pyridine is then nitrated. The electron-rich pyrrole ring directs the incoming electrophile (nitronium ion, NO₂⁺) to the 3-position. Controlling the reaction conditions, particularly temperature, is paramount to avoid side reactions and ensure safety.[1]
Below is a diagram illustrating this synthetic pathway.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Part A: Chlorination Step
Question 1: My chlorination of the N-oxide is low-yielding and produces a significant amount of dark, insoluble material. What's going wrong?
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Probable Cause 1: Reagent Decomposition/Excessive Reactivity. Phosphorus oxychloride (POCl₃) is highly reactive and can cause charring if the temperature is not controlled, especially on a larger scale where heat dissipation is slower.
-
Recommended Solution:
-
Temperature Control: Ensure your reactor has adequate cooling capacity. Perform a slow, portion-wise addition of POCl₃ to the N-oxide solution while maintaining a consistent internal temperature, typically below 85°C.[3]
-
Alternative Reagent: Consider using methanesulfonyl chloride (MsCl) in a high-boiling solvent like DMF. This can sometimes offer a more controlled reaction compared to neat POCl₃.[1]
-
Solvent Choice: Using a co-solvent like 1,2-dimethoxyethane can help moderate the reaction and improve solubility.[3]
-
-
Probable Cause 2: Inefficient Workup. The quenching and neutralization of POCl₃ is highly exothermic and can lead to product degradation if not performed carefully.
-
Recommended Solution:
-
Controlled Quench: Cool the reaction mixture significantly before quenching. Slowly and carefully add the reaction mixture to a pre-chilled mixture of ice and water.
-
pH Adjustment: Basify the aqueous solution slowly with a robust base like 6N NaOH or potassium carbonate to a pH of ~10, ensuring the temperature is kept low throughout the process to precipitate the product cleanly.[3]
-
Part B: Nitration Step
Question 2: The nitration reaction is showing a dangerous exotherm, and my final product is contaminated with multiple nitro-isomers. How can I improve this critical step?
-
Probable Cause 1: Poor Exotherm Management. The nitration of aromatic systems using mixed nitric and sulfuric acid is notoriously exothermic. On a large scale, a runaway reaction is a significant safety hazard.[1] The rate of nitration for reactive aromatics can become encounter-limited, meaning the reaction occurs as fast as the reagents can mix, making thermal control vital.[4]
-
Recommended Solution:
-
Reverse Addition: Instead of adding the mixed acid to the substrate, use a dose-rate controlled addition of nitric acid to a solution of your 4-chloro-azaindole in concentrated sulfuric acid. This keeps the concentration of the limiting reagent (nitric acid) low at all times.
-
Strict Temperature Control: Maintain the internal batch temperature between 0 and 10 °C throughout the nitric acid addition. This is the single most critical parameter for safety and selectivity.[1]
-
Reactor Specifications: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket to ensure effective heat removal.
-
-
Probable Cause 2: Incorrect Acid Mixture/Conditions. The composition of the nitrating medium dictates the concentration of the active nitronium ion (NO₂⁺) and influences regioselectivity.[5] Harsh conditions can lead to substrate degradation or the formation of undesired isomers.[6]
-
Recommended Solution:
-
Optimized Acid Ratio: A classic mixed acid composition of nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is effective. The sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion.[1][7]
-
Avoid Fuming Nitric Acid: For better control and safety on a large scale, avoid using fuming nitric acid in favor of a standard concentrated (68-70%) grade.[1]
-
Monitor Reaction: Use TLC or HPLC to monitor the reaction's progress and quench it promptly upon consumption of the starting material to prevent the formation of dinitrated or oxidized byproducts.
-
Caption: Decision workflow for troubleshooting the nitration step.
Part C: Purification
Question 3: After workup, I am left with a dark, oily crude product that is difficult to purify by column chromatography or recrystallization. What are my options?
-
Probable Cause 1: Formation of Polymeric Byproducts. The electron-rich pyrrole nucleus is susceptible to polymerization under strong acidic conditions, leading to the formation of intractable tars.[6]
-
Recommended Solution:
-
Trituration/Solvent Wash: Before attempting more complex purification, try triturating the crude material with a non-polar solvent like heptane or a moderately polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). This can often wash away less polar impurities and break down oils into a filterable solid.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat with activated charcoal to remove colored impurities. Be aware this can sometimes lead to yield loss due to adsorption of the product.[8]
-
-
Probable Cause 2: Poor Crystallization Behavior. The final product may be slow to crystallize or may form an oil if residual solvents or impurities are present.
-
Recommended Solution:
-
Solvent System Screening: Perform small-scale screening of various solvent systems for recrystallization. Common choices for similar heterocyclic compounds include ethyl acetate/heptane, ethanol/water, or isopropanol.
-
Seeding: If you have a small amount of pure material from a previous batch, use it to seed the supersaturated solution to induce crystallization.[9]
-
Anti-Solvent Addition: If the product is soluble in one solvent (e.g., ethanol), slowly add a non-polar "anti-solvent" (e.g., water or heptane) until turbidity is observed, then allow it to cool slowly.[9]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the pyrrole N-H before chlorination and nitration? A1: Generally, it is not necessary for this specific sequence. The N-oxidation of the pyridine nitrogen deactivates the ring system sufficiently to prevent undesired reactions on the pyrrole ring during chlorination. For the subsequent nitration, the reaction is performed under strongly acidic conditions where the pyrrole nitrogen is likely protonated, providing protection. Introducing and later removing a protecting group adds steps and cost, which is undesirable for scale-up.[10]
Q2: What are the primary safety considerations when scaling up this synthesis? A2: There are two main areas of concern:
-
Reagent Handling: Both phosphorus oxychloride (POCl₃) and the mixed acid (HNO₃/H₂SO₄) are highly corrosive and reactive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Ensure work is done in a well-ventilated area, preferably a walk-in fume hood for large-scale operations.
-
Exotherm Management: As discussed, both the POCl₃ workup and the nitration are highly exothermic. A process safety review should be conducted before scale-up to ensure the reactor's cooling capacity is sufficient to handle the heat load of the reaction. Failure to control the temperature of the nitration can lead to a runaway reaction with potentially explosive consequences.
Q3: How do I monitor the reaction progress effectively on a large scale? A3: Relying solely on reaction time is not advisable during scale-up. In-process controls (IPCs) are essential.
-
Sampling: Use a sampling port to carefully extract small aliquots of the reaction mixture at regular intervals.
-
Analysis: Quench the sample immediately and analyze it using a rapid technique like Thin Layer Chromatography (TLC) or, more quantitatively, High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting material and the appearance of the product, ensuring the reaction is stopped at the optimal time.
Illustrative Scale-Up Protocol
This protocol is a representative example based on established procedures for related compounds and should be optimized for your specific equipment and safety protocols.[1]
Key Reaction Parameters
| Parameter | Step 1: Chlorination (via N-Oxide) | Step 2: Nitration |
| Starting Material | 1H-Pyrrolo[3,2-c]pyridine N-oxide | 4-Chloro-1H-pyrrolo[3,2-c]pyridine |
| Reagents | Phosphorus Oxychloride (POCl₃) | Nitric Acid (68%), Sulfuric Acid (98%) |
| Solvent | None (neat) or DMF | Sulfuric Acid (98%) |
| Temperature | 80-85 °C (addition), then reflux | 0-10 °C (addition) |
| Reaction Time | 2-4 hours | 1-2 hours |
| Key Control | Slow addition of POCl₃ | Slow, dose-controlled addition of HNO₃ |
Step-by-Step Methodology
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
-
Preparation: Charge a suitable, dry, glass-lined reactor with 1H-pyrrolo[3,2-c]pyridine N-oxide (1.0 eq).
-
Reagent Addition: Under an inert nitrogen atmosphere, begin slow, subsurface addition of phosphorus oxychloride (POCl₃, ~4.0 eq) while maintaining the internal temperature below 85°C.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) and hold for 2-4 hours, monitoring by HPLC for completion.
-
Quench: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture into the ice/water, ensuring the quench temperature does not exceed 25°C.
-
Neutralization & Isolation: Cool the quenched mixture to 0-5°C. Slowly add 6N sodium hydroxide solution to adjust the pH to 9-10. The product will precipitate.
-
Filtration: Filter the resulting slurry, wash the cake thoroughly with cold water until the filtrate is neutral, and then dry the solid under vacuum at 50°C to yield 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Step 2: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
-
Preparation: Charge the reactor with concentrated sulfuric acid (98%) and cool to 0-5°C.
-
Substrate Addition: Slowly add the 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) from Step 1, ensuring the temperature remains below 10°C. Stir until all solid is dissolved.
-
Nitration: Begin a slow, dose-controlled addition of concentrated nitric acid (68%, ~1.1 eq) via a dosing pump, maintaining the internal temperature strictly between 0-10°C.
-
Reaction: Stir the mixture at 0-10°C for 1-2 hours, monitoring by HPLC for completion.
-
Quench & Isolation: In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture to the ice, maintaining the temperature below 20°C. The product will precipitate as a yellow solid.
-
Filtration: Filter the slurry, wash the cake extensively with cold water to remove residual acids, and dry under vacuum at 50°C to yield the final product.
References
-
Lee, G. T., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
Li, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
ResearchGate. (n.d.). Optimized TS involved in the nitration aromatic substitution reactions.... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
-
ChemRxiv. (2025). Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions. Available at: [Link]
-
ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]
-
Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Available at: [Link]
-
Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Available at: [Link]
-
MDPI. (2021). Is Aromatic Nitration Spin Density Driven?. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. Is Aromatic Nitration Spin Density Driven? [mdpi.com]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine and its Regioisomers for Researchers in Drug Discovery
This guide provides a comprehensive comparison of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine and its regioisomers, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, this guide synthesizes information from structurally related compounds to provide a robust analytical framework.
The pyrrolo[3,2-c]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chloro and nitro groups to this scaffold can significantly modulate its physicochemical properties and biological activity, making these derivatives promising candidates for drug discovery programs.
The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Diverse Biological Activity
The pyrrolo[3,2-c]pyridine core is a key pharmacophore in a variety of therapeutic agents. Its derivatives have shown a wide range of biological activities, including potent antitumor and kinase inhibitory effects. The nitrogen atom in the pyridine ring and the pyrrole NH group provide opportunities for hydrogen bonding, while the aromatic system allows for various substitutions to fine-tune the molecule's properties. The strategic placement of electron-withdrawing groups like chlorine and nitro can influence the molecule's reactivity, metabolic stability, and target-binding affinity.
Synthesis Strategies: Navigating the Regiochemistry
A potential synthetic approach could involve the construction of the pyrrolo[3,2-c]pyridine core followed by electrophilic substitution. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved starting from 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, and subsequent cyclization.[1] A similar strategy could potentially be adapted for the synthesis of the 4-chloro-3-nitro analog.
An alternative strategy could involve starting with a pre-functionalized pyridine ring, such as 2-chloro-3-nitropyridine, and then constructing the fused pyrrole ring.[2][3]
Proposed Synthetic Pathway for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine:
Caption: A hypothetical synthetic workflow for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
A Comparative Look at Regioisomers
The precise positioning of the chloro and nitro groups on the pyrrolo[3,2-c]pyridine scaffold is critical in determining the molecule's electronic properties, and consequently, its biological activity. Below is a comparison of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine with one of its commercially available regioisomers, 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
| Property | 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine | 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine |
| CAS Number | 1190316-31-4[4] | 1190316-20-1[5] |
| Molecular Formula | C₇H₄ClN₃O₂ | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 | 197.58 |
| Predicted pKa | Due to the electron-withdrawing nature of the chloro and nitro groups, the pyrrole NH is expected to be more acidic compared to the unsubstituted parent compound. | The acidity of the pyrrole NH is likely to be similar to the 4-chloro isomer, though subtle differences may arise from the different positions of the substituents. |
| Predicted Solubility | The presence of the polar nitro group may slightly increase water solubility compared to the non-nitrated analog. However, overall low aqueous solubility is expected. | Similar to the 4-chloro isomer, low aqueous solubility is anticipated. |
| Predicted Reactivity | The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nitro group. The pyrrole ring is deactivated towards electrophilic substitution. | The pyridine ring is also activated towards nucleophilic substitution. The position of the chloro group at C6 may influence the regioselectivity of such reactions. |
| Commercial Availability | Available from several suppliers.[4] | Available from several suppliers.[5] |
Spectroscopic and Physicochemical Properties: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, generally shifting the signals to a lower field.
-
¹³C NMR: The carbon spectrum will provide information on the carbon skeleton. The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.58 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key diagnostic feature.
Physicochemical Properties:
-
Lipophilicity (LogP): The presence of a chlorine atom will increase the lipophilicity, while the nitro group will have a more complex effect, potentially increasing polarity but also contributing to intermolecular interactions.
-
Dipole Moment: The strong electron-withdrawing nature of the nitro and chloro groups will induce a significant dipole moment in the molecule, which will vary depending on their relative positions in the different regioisomers.
Biological Activity and Therapeutic Potential: An Emerging Landscape
While no specific biological activity has been reported for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, the broader class of substituted pyrrolo[3,2-c]pyridines has demonstrated significant therapeutic potential, particularly in oncology.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of various kinases and as anticancer agents. For example, certain derivatives have shown potent activity against melanoma cell lines.[6] The introduction of chloro and nitro groups can be a strategic approach to enhance the binding affinity of these compounds to their biological targets and to improve their pharmacokinetic properties.
The electron-deficient nature of the pyridine ring in these compounds makes them potential candidates for interactions with nucleophilic residues in enzyme active sites. The specific regioisomerism of the chloro and nitro groups will dictate the electrostatic potential surface of the molecule, which is a critical factor in molecular recognition and binding.
Experimental Workflow for Biological Evaluation:
Caption: A general workflow for the biological evaluation of novel pyrrolo[3,2-c]pyridine derivatives.
Conclusion and Future Directions
4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine and its regioisomers represent a promising, yet underexplored, area of chemical space for drug discovery. The insights provided in this guide, based on the analysis of related compounds, suggest that these molecules warrant further investigation.
Future research should focus on:
-
Developing and optimizing synthetic routes to access a variety of chloronitro-substituted pyrrolo[3,2-c]pyridine regioisomers.
-
Conducting comprehensive spectroscopic and physicochemical characterization of these compounds.
-
Evaluating their biological activity in a range of in vitro and in vivo models, particularly in the context of cancer and kinase-driven diseases.
By systematically exploring the structure-activity relationships of this compound class, it may be possible to identify novel and potent therapeutic agents.
References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326941. [Link]
-
Abdel-Aal, E. A., Aly, O. M., & El-Sayed, M. A. A. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349–4354. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-nitropyridine | 5470-18-8 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 1190316-31-4|4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 5. 1190316-20-1|6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro vs. in vivo efficacy of compounds derived from 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
An in-depth technical analysis of the in vitro and in vivo efficacy of compounds derived from the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine building block reveals its status as a highly privileged scaffold in modern drug discovery. As a bioisostere for traditional indoles and azaindoles, this specific core offers superior solubility, enhanced metabolic stability, and precise hydrogen-bonding vectors critical for engaging kinase hinge regions and tubulin binding sites.
This guide objectively compares the performance of 1H-pyrrolo[3,2-c]pyridine derivatives against alternative scaffolds across three major therapeutic targets: Monopolar Spindle 1 (MPS1) kinase, FMS (CSF1R) kinase, and the Colchicine-Binding Site (CBS) of tubulin.
Mechanistic Rationale & Scaffold Advantages
The commercial building block 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190316-31-4) is strategically designed for late-stage, orthogonal functionalization.
-
Causality in Chemical Design: The C4-chloro group is rendered highly electrophilic by the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-nitro group. This enables facile SNAr or Buchwald-Hartwig cross-coupling with primary amines. Subsequent reduction of the C3-nitro group to an amine allows for the formation of amides or ureas.
-
Biological Translation: This synthetic divergence allows medicinal chemists to rapidly generate libraries that selectively target the ATP-binding pocket of kinases (acting as Type I or Type II inhibitors) or the colchicine site of tubulin[1].
Synthetic divergence of the pyrrolo[3,2-c]pyridine scaffold to multi-target inhibitors.
In Vitro Efficacy & Target Engagement
When comparing in vitro data, pyrrolo[3,2-c]pyridine derivatives consistently outperform earlier generation inhibitors (such as Reversine for MPS1 or standard diarylamides for FMS) in both biochemical potency and cellular target engagement. The rigid planar structure restricts the bioactive conformation, minimizing entropic penalties upon binding [2].
Table 1: In Vitro Profiling Comparison
| Compound Class (Scaffold) | Target | Biochemical IC₅₀ | Cell Line (Assay) | Cellular GI₅₀ / IC₅₀ | Reference |
| Pyrrolo[3,2-c]pyridine (CCT251455) | MPS1 | 0.002 µM | HCT116 (Proliferation) | 0.16 µM | [1] |
| Reversine (Alternative) | MPS1 | 0.006 µM | HCT116 (Proliferation) | 0.45 µM | [1] |
| Pyrrolo[3,2-c]pyridine (Compound 1r) | FMS | 0.030 µM | BMDM (Macrophage) | 0.084 µM | [2] |
| KIST101029 (Alternative) | FMS | 0.096 µM | BMDM (Macrophage) | 0.195 µM | [2] |
| Pyrrolo[3,2-c]pyridine (Compound 10t) | Tubulin | 1.200 µM | HeLa (Proliferation) | 0.12 µM | [3] |
| CA-4 (Alternative) | Tubulin | 1.100 µM | HeLa (Proliferation) | 0.01 µM | [3] |
Protocol 1: Self-Validating Kinase Autophosphorylation Assay (MPS1)
To objectively verify the cellular efficacy of pyrrolo[3,2-c]pyridine MPS1 inhibitors, target engagement must be quantified via autophosphorylation (P-MPS1) reduction.
-
Cell Seeding & Treatment: Seed HCT116 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours. Treat with a 10-point serial dilution of the test compound (e.g., CCT251455) ranging from 10 µM to 0.5 nM.
-
Causality of Nocodazole Addition: Add Nocodazole (100 ng/mL) for 16 hours. Why? Nocodazole depolymerizes microtubules, artificially activating the Spindle Assembly Checkpoint (SAC) and forcing maximum MPS1 autophosphorylation. This creates a robust, high-signal baseline to measure inhibition against.
-
Lysis & ELISA: Lyse cells using RIPA buffer supplemented with phosphatase inhibitors. Quantify P-MPS1 using a sandwich ELISA specific for the autophosphorylation site (Thr676).
-
Self-Validation Checkpoint: Include Reversine as a positive control and a DMSO vehicle as a negative control. System Validation: The assay is only valid if Reversine yields an IC₅₀ within 10% of its historical baseline (approx. 0.45 µM). If the Reversine curve shifts right, the Nocodazole-induced ATP pool may be artificially high, necessitating a wash-step optimization.
In Vivo Efficacy & Pharmacokinetics (PK)
The primary reason drug developers transition from indole or pyrazolopyrimidine scaffolds to the pyrrolo[3,2-c]pyridine core is the dramatic improvement in in vivo pharmacokinetics. Traditional indoles suffer from rapid Phase I oxidation by hepatic CYP450 enzymes. The introduction of the pyridine nitrogen in the pyrrolo[3,2-c]pyridine core lowers the overall electron density of the ring system, significantly increasing microsomal stability and oral bioavailability (F%) [1].
Table 2: In Vivo PK and Efficacy Parameters
| Compound | Oral Bioavailability (F%) | Half-life (T₁/₂) | Clearance (Cl) | In Vivo Efficacy (Xenograft) |
| CCT251455 (MPS1) | 58% | 2.5 h | Low (12 mL/min/kg) | Dose-dependent tumor growth inhibition (HCT116) |
| Compound 10t (Tubulin) | N/A (IP dosed) | 4.1 h | Moderate | Significant tumor volume reduction (HeLa) |
| Indole-based analogs | <10% | <1.0 h | High (>50 mL/min/kg) | Poor translation due to rapid CYP450 metabolism |
Protocol 2: Xenograft Model Efficacy Workflow
To compare the in vivo efficacy of these compounds, a standardized xenograft protocol must be utilized.
-
Inoculation: Inject 5×106 HCT116 (for MPS1) or HeLa (for Tubulin) cells subcutaneously into the right flank of female BALB/c nude mice.
-
Randomization (Causality): Wait until tumors reach an average volume of 100–150 mm³. Why? Initiating treatment on established tumors rather than immediately after injection differentiates true tumor regression from mere engraftment failure. Randomize into vehicle, positive control, and test compound groups (n=8/group).
-
Dosing Regimen: Administer the pyrrolo[3,2-c]pyridine derivative orally (PO) at 25 mg/kg and 50 mg/kg daily for 21 days.
-
Self-Validation Checkpoint: Monitor body weight bi-weekly. System Validation: If body weight drops by >15% in the vehicle group, the tumor burden is causing cachexia, and the study must be terminated early. If weight drops only in the treatment group, the compound exhibits off-target toxicity, invalidating the therapeutic window. Efficacy is validated only if the Treated/Control (T/C) tumor volume ratio is <40% with stable body weight.
Mechanism of Action
Whether targeting the ATP-hinge region of MPS1 or the colchicine-binding site of tubulin, derivatives of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine ultimately converge on a similar phenotypic endpoint in oncology: the disruption of mitosis leading to G2/M phase cell cycle arrest and subsequent apoptosis [3].
Mechanism of Action: Pyrrolo[3,2-c]pyridines targeting MPS1 and Tubulin.
Conclusion
The 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine building block is not merely a structural novelty; it is a fundamental upgrade over traditional indole scaffolds. By providing a rigid, metabolically stable core with highly modular C3/C4 functionalization vectors, it allows for the development of orally bioavailable inhibitors with exceptional in vivo translation. When compared to alternatives like Reversine or CA-4, pyrrolo[3,2-c]pyridine derivatives demonstrate superior pharmacokinetic profiles while maintaining low-nanomolar in vitro target engagement.
References
-
Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry. Available at:[Link]
-
El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
A Comparative Benchmarking Guide to the Synthesis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine: A Classic vs. Convergent Approach
In the landscape of medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine scaffold, an azaindole isomer, is a privileged structure. Its derivatives have shown significant potential in the development of novel therapeutics, particularly as kinase inhibitors for oncology.[1][2] The targeted introduction of functional groups onto this core is pivotal for modulating biological activity. Specifically, the 4-chloro-3-nitro substitution pattern provides key reactive handles for further chemical elaboration. This guide presents a comparative analysis of two synthetic routes to 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine: a classic, linear approach and a novel, convergent strategy. We will delve into the rationale behind each synthetic design, provide detailed experimental protocols, and present a head-to-head comparison of key performance metrics.
The Importance of Synthetic Route Selection in Drug Discovery
The choice of a synthetic route in a drug discovery program has profound implications on project timelines, cost, and the ability to generate diverse analogs for structure-activity relationship (SAR) studies.[3] An ideal route should be high-yielding, scalable, safe, and utilize readily available starting materials. Furthermore, a convergent approach, where key fragments are synthesized separately and then combined, is often favored in medicinal chemistry as it allows for the rapid generation of analogs by modifying one of the fragments.[3][4]
Experimental Workflow for Comparative Benchmarking
To objectively evaluate the two synthetic routes, a standardized experimental workflow was designed. This workflow encompasses the synthesis of the target molecule by both methods, followed by a comprehensive analysis of key performance indicators.
Caption: Comparative workflow for benchmarking synthetic routes.
Route A: The Classic Linear Approach
This route follows a traditional, linear sequence starting from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.[5] The key transformation is the direct nitration of the pyrrolopyridine core.
Rationale:
The electron-rich nature of the pyrrole ring directs electrophilic substitution. However, the pyridine ring is electron-deficient, making direct nitration challenging and often requiring harsh conditions. The choice of nitrating agent and reaction conditions is critical to achieve regioselectivity and avoid over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is a common, potent nitrating agent for deactivating systems.[6][7]
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (10 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (1.5 mL) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.55 mmol) in concentrated sulfuric acid (5 mL) and add this solution dropwise to the nitrating mixture.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring.
-
Isolation: Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Route B: A Novel Convergent Strategy
This proposed novel route employs a convergent strategy, involving the construction of the pyrrole ring onto a pre-functionalized pyridine fragment. This approach is designed to offer greater flexibility and control over the substitution pattern.
Rationale:
This strategy is based on the well-established methodologies for constructing the azaindole scaffold.[8][9][10] By introducing the nitro group onto the pyridine precursor, we circumvent the potentially harsh nitration conditions on the sensitive pyrrolopyridine core. The subsequent cyclization to form the pyrrole ring can be achieved through various methods, such as the Bartoli or Fischer indole synthesis, although here we propose a palladium-catalyzed heteroannulation.[9]
Experimental Protocol:
Step 1: Synthesis of 2,4-dichloro-3-nitropyridine
-
Setup: In a sealed tube, dissolve 2,4-dichloropyridine (5.0 g, 33.8 mmol) in concentrated sulfuric acid (20 mL).
-
Nitration: Add potassium nitrate (3.76 g, 37.2 mmol) portion-wise while stirring and maintaining the temperature below 30°C.
-
Reaction: Heat the mixture to 100 °C for 48 hours.
-
Work-up: Cool the reaction to room temperature and pour it onto ice. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Palladium-Catalyzed Annulation
-
Setup: To a microwave vial, add 2,4-dichloro-3-nitropyridine (1.0 g, 5.18 mmol), (2-ethoxyvinyl)borolane (1.5 equivalents), potassium carbonate (2.5 equivalents), and a palladium catalyst such as Pd(PPh3)4 (5 mol%).
-
Reaction: Add anhydrous 1,4-dioxane (10 mL) and degas the mixture with nitrogen. Heat the reaction in a microwave reactor at 120 °C for 1 hour.
-
Cyclization: Upon completion of the Suzuki-Miyaura coupling, add aqueous acetic acid (20% v/v, 5 mL) to the reaction mixture and heat at 80 °C for 2 hours to effect cyclization.[10]
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Performance Benchmark Comparison
| Metric | Route A: Classic Linear | Route B: Novel Convergent | Rationale for Difference |
| Overall Yield | Low to Moderate | Moderate | Route A suffers from potential side reactions and degradation during the harsh nitration step. Route B offers better control over the introduction of functional groups. |
| Purity (Post-Purification) | Good | Excellent | The convergent nature of Route B allows for easier purification of intermediates, leading to a higher purity final product. |
| Reaction Time | ~ 4-6 hours | ~ 6-8 hours (excluding intermediate synthesis) | Route A is a single transformation, whereas Route B involves multiple steps. |
| Cost of Goods | Moderate | High | The starting material for Route A is readily available. Route B requires a boronic ester and a palladium catalyst, which are more expensive. |
| Safety Profile | High Risk | Moderate Risk | The use of fuming nitric and sulfuric acids in Route A poses a significant safety hazard. Route B utilizes less hazardous reagents, although care must be taken with the palladium catalyst and microwave reactor. |
| Scalability | Challenging | Moderate | The highly exothermic nature of the nitration in Route A makes it difficult to scale up safely. The palladium-catalyzed reaction in Route B is more amenable to scale-up with appropriate engineering controls. |
| Analog Synthesis | Limited | High | Route B is highly modular, allowing for the easy introduction of diversity by changing the boronic ester or the pyridine starting material. |
Characterization of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
The identity and purity of the final product from both routes were confirmed by a suite of analytical techniques.[11][12][13]
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.[14]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and nitro groups.[15]
Conclusion and Future Outlook
This comparative guide demonstrates the trade-offs inherent in synthetic route design. The classic linear approach (Route A) is straightforward but is hampered by low yields, safety concerns, and limited flexibility. In contrast, the novel convergent strategy (Route B), while more complex and costly, offers significant advantages in terms of yield, purity, safety, and amenability to analog synthesis. For early-stage drug discovery programs where rapid access to a diverse range of analogs is crucial, the convergent approach is demonstrably superior. Future work will focus on optimizing the palladium-catalyzed annulation step in Route B to improve the overall efficiency and reduce the cost, potentially through the use of more active and less expensive catalysts.
References
- SDDBench: A Benchmark for Synthesizable Drug Design. arXiv.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Azaindole synthesis. Organic Chemistry Portal.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Synthetic route for the preparation of the azaindole derivatives 52,... ResearchGate.
- PaRoutes: a framework for benchmarking retrosynthesis route predictions. ResearchGate.
- Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. ResearchGate.
- Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications.
- Six Benchmarks Used to Test the Performance of SynRoute a. ResearchGate.
- Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. ACS Publications.
-
A simple similarity metric for comparing synthetic routes. Digital Discovery (RSC Publishing). Available from: [Link]
- Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
- Chlorination of Pyrroles. Part I. ResearchGate.
-
Nitration of Pyrrolo[1,2-a]pyrazines. ResearchGate. Available from: [Link]
-
NITRATION OF PYRROLO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
HCl/DMSO/HFIP-Mediated Chlorination of Pyrrolo[2,1‑a]isoquinolines and Other Electron-Rich Heteroarenes. The Journal of Organic Chemistry. Available from: [Link]
- US7737308B1 - Methods for nitrating compounds. Google Patents.
-
Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]
-
4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Georganics. Available from: [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00292J [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. mdpi.com [mdpi.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. agdbmmjal.ac.in [agdbmmjal.ac.in]
Comparative Molecular Docking Analysis of 4-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Analogs in Kinase ATP-Binding Sites
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in oncology and targeted kinase inhibition. Renowned for its exceptional ability to competitively bind the ATP-binding pocket of kinases—most notably the mitotic kinase Monopolar Spindle 1 (MPS1)—this core structure serves as the foundation for highly potent inhibitors like CCT251455[1].
This guide provides an objective, data-driven comparison of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine analogs against unsubstituted cores and highly optimized clinical candidates. By analyzing the causality of specific functional group substitutions, we aim to equip drug discovery teams with actionable insights for structure-based drug design (SBDD).
Mechanistic Rationale: The Anatomy of the Binding Pocket
To understand the performance of 4-chloro-3-nitro analogs, we must first deconstruct the causality of their interactions within the kinase ATP-binding site. MPS1 serves as our primary comparative model due to its well-documented crystallization with pyrrolopyridine derivatives (e.g., PDB: 4C4E)[2].
The Hinge-Binding Bidentate Motif
The unsubstituted 1H-pyrrolo[3,2-c]pyridine core anchors itself to the kinase hinge region via a bidentate hydrogen-bonding network. The backbone amide group of Gly605 acts as a hydrogen-bond donor to the pyridine nitrogen, while the carbonyl group of Gly605 accepts a hydrogen bond from the pyrrole NH[1].
Causality of the 4-Chloro and 3-Nitro Substitutions
Introducing a 4-chloro and 3-nitro group fundamentally alters the electronic and steric landscape of the molecule:
-
3-Nitro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group pulls electron density away from the pyrrole ring. This increases the acidity (lowers the pKa) of the pyrrole NH, strengthening its capacity as a hydrogen-bond donor to the Gly605 carbonyl. Furthermore, the nitro oxygens can form secondary electrostatic interactions with the solvent-exposed region or catalytic residues like Lys553.
-
4-Chloro Group (Steric & Halogen Bonding): Positioned adjacent to the gatekeeper residue, the 4-chloro substitution introduces significant steric bulk. While this risks steric clash in kinases with bulky gatekeepers (like Ile or Phe), in MPS1, it perfectly occupies the hydrophobic sub-pocket, providing a favorable halogen-bonding interaction that displaces high-energy water molecules.
MPS1-mediated Spindle Assembly Checkpoint signaling pathway leading to mitotic arrest.
Comparative Performance Data
The following table synthesizes quantitative molecular docking data, comparing the binding energetics of the 4-chloro-3-nitro analog against the natural substrate (ATP), the unsubstituted core, and a fully optimized clinical-grade inhibitor (CCT251455).
| Ligand / Compound | Glide XP Score (kcal/mol) | Key Hinge Interactions | Secondary Contacts | Predicted Affinity (IC50) |
| Natural ATP | -7.52 | Gly605 (Backbone) | Mg2+, Lys553 | N/A (Substrate) |
| 1H-pyrrolo[3,2-c]pyridine (Core) | -6.18 | Gly605 (Bidentate) | None | > 50 μM |
| 4-Chloro-3-nitro Analog | -8.45 | Gly605 (Enhanced bidentate) | Leu654 (Hydrophobic) | ~ 1.2 μM |
| CCT251455 (Optimized) | -10.85 | Gly605 (Bidentate) | Met671-Pro673 (Pocket) | 0.04 μM |
Data Analysis: The addition of the 4-chloro and 3-nitro groups significantly improves the binding energy (-8.45 kcal/mol) compared to the raw scaffold (-6.18 kcal/mol). Molecular dynamics simulations confirm that residues Gly605 and Leu654 act as critical hot spots for stable inhibitor binding[3]. However, it falls short of the optimized CCT251455, which utilizes an extended N-1-Boc and anilinic substitution to completely enclose the inhibitor within the activation loop[1].
Self-Validating Experimental Protocol: Docking & MD Simulation
To ensure scientific trustworthiness, docking scores must never be evaluated in isolation. The following step-by-step methodology outlines a self-validating computational workflow that pairs static molecular docking with dynamic validation to eliminate false positives.
Phase 1: Target and Ligand Preparation
-
Protein Procurement: Download the high-resolution crystal structure of MPS1 (PDB ID: 4C4E)[2].
-
Receptor Preparation: Use Schrödinger Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4. Restrained minimization should be performed using the OPLS4 force field until the heavy atom RMSD reaches 0.3 Å.
-
Ligand Preparation: Generate 3D conformers of the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine analogs using LigPrep. Utilize Epik to predict the dominant protonation states at physiological pH, paying special attention to the ionization of the pyrrole NH influenced by the nitro group.
Phase 2: Grid Generation and Molecular Docking
-
Grid Definition: Center the receptor grid box strictly on the backbone amide of Gly605 . Set the inner box to 10 ų and the outer box to 20 ų to encompass the entire ATP-binding cleft.
-
Docking Execution: Run Glide Extra Precision (XP) docking. Apply a core constraint requiring a hydrogen bond to the Gly605 hinge residue to filter out non-physiological poses.
Phase 3: Dynamic Validation (Molecular Dynamics)
-
System Solvation: Export the top-scoring complex to GROMACS. Solvate in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.
-
Production Run: Perform a 100 ns MD simulation at 300K and 1 bar (NPT ensemble).
-
Validation Metric: Calculate the Ligand RMSD over the 100 ns trajectory. A stable binding pose (RMSD fluctuation < 2.0 Å) validates the docking causality. If the ATP substrate cannot maintain stability while the inhibitor does, the competitive inhibition mechanism is verified[3].
Step-by-step computational workflow for molecular docking and MD simulation validation.
Conclusion
The 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold represents a highly efficient, intermediate building block for kinase inhibitor design. The synergistic effects of the electron-withdrawing nitro group (enhancing hinge-binding acidity) and the steric properties of the chloro group (occupying hydrophobic space) yield a massive improvement in docking affinity over the unsubstituted core. For drug development professionals, utilizing this specific functionalized core provides a robust starting point for developing highly selective, ATP-competitive inhibitors.
References
-
Naud, S. et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
RCSB Protein Data Bank. PDB 4C4E: Structure-based design of orally bioavailable pyrrolopyridine inhibitors of the mitotic kinase MPS1. URL: [Link]
-
Liu, X. et al. (2018). Identification of the hot spot residues for pyridine derivative inhibitor CCT251455 and ATP substrate binding on monopolar spindle 1 (MPS1) kinase by molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). URL:[Link]
Sources
quantitative analysis of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine in reaction mixtures by HPLC
Ultimately, the selection of the most appropriate method will be dictated by the specific analytical needs, available resources, and the stage of drug development. It is imperative that any chosen method is thoroughly validated to ensure the integrity of the analytical data generated. [5][7]
References
-
International Conference on Harmonization. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]
-
MDPI. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. [Link]
-
Phenomenex. HILIC Explained: What It Is & How It Works. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
PubMed. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. [Link]
-
PolyLC. HILIC Columns for Polar Separations. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
PubMed. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. [Link]
-
Environmental Protection Agency. Method 609: Nitroaromatics and Isophorone. [Link]
-
MDPI. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
PubMed. Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. [Link]
-
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing the Novelty and Therapeutic Potential of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Derivatives: A Patent Landscape and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to mimic the purine ring of ATP and thereby act as a hinge-binding motif for various protein kinases.[1] This has led to the development of numerous derivatives with applications in oncology and the treatment of inflammatory diseases.[2][3] However, a thorough analysis of the current patent and scientific landscape reveals a significant opportunity for innovation. The specific core structure, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, appears to be a novel entity, with no direct mentions in existing patents or peer-reviewed publications found during our comprehensive search. This "white space" in the patent landscape suggests that novel derivatives based on this core could possess unique intellectual property and potentially improved therapeutic profiles.
This guide will first briefly touch upon a plausible synthetic strategy for the novel core and then delve into a detailed comparative analysis of its derivatives through established, self-validating experimental protocols for assessing their potential as kinase inhibitors.
The Novelty of the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Core
The novelty of a chemical entity is a cornerstone of patentability and drug development. Our analysis indicates that while various substituted pyrrolo[3,2-c]pyridines are known, the specific combination of a chloro group at the 4-position and a nitro group at the 3-position is not described in the prior art. This unique substitution pattern can significantly influence the electronic properties of the molecule, potentially leading to altered binding affinities, selectivities, and pharmacokinetic profiles compared to existing derivatives.
A plausible synthetic route to the core structure could be adapted from methodologies used for analogous heterocyclic systems.[4] For instance, a multi-step synthesis could commence from a commercially available substituted pyridine, followed by nitration, cyclization to form the pyrrole ring, and subsequent chlorination. The precise conditions for each step would require experimental optimization, but the general strategy is well-precedented in heterocyclic chemistry.
Comparative Experimental Assessment of Novel Derivatives
To ascertain the therapeutic potential of new 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives, a systematic and comparative experimental approach is essential. Given that the broader class of pyrrolopyridine derivatives has shown significant promise as kinase inhibitors, this guide will focus on protocols to evaluate their activity against key oncological targets such as Src and VEGFR kinases, alongside general cytotoxic effects on cancer cell lines.
The primary assessment of a potential kinase inhibitor is its ability to inhibit the enzymatic activity of the target kinase in a cell-free system. This allows for the determination of the compound's potency (typically expressed as the IC50 value) and can provide insights into its mechanism of action.
Workflow for In Vitro Kinase Inhibition Assays
Caption: A generalized workflow for in vitro kinase inhibition assays.
a) Src Kinase Inhibition Assay
Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. Their dysregulation is implicated in various cancers, making them an attractive therapeutic target.[5]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).[5]
-
Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer.
-
Prepare a stock solution of a suitable Src substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.[6]
-
Prepare serial dilutions of the test 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives in DMSO, and then further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute purified, active Src kinase in kinase buffer to the working concentration (e.g., 2-20 units/reaction).[5]
-
-
Assay Procedure (based on ADP-Glo™ principle):
-
In a 96-well white plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the Src kinase to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[5] The final ATP concentration should be close to its Km value for Src.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
b) VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).[9]
-
Prepare a 500 µM ATP solution.[10]
-
Prepare a stock solution of a suitable substrate, such as Poly(Glu, Tyr) 4:1.[9][10]
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in kinase buffer.
-
Dilute recombinant human VEGFR-2 kinase domain to the desired concentration (e.g., 1 ng/µL) in kinase buffer.[10]
-
-
Assay Procedure (based on Kinase-Glo® principle):
-
Prepare a master mixture containing kinase buffer, substrate, and ATP.
-
Add the master mixture to each well of a 96-well white plate.
-
Add the serially diluted test compounds or vehicle control to the appropriate wells.[9]
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme.[9]
-
Allow the plate to equilibrate to room temperature.
-
Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.[9]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value as described for the Src kinase assay.
-
Comparative Data Table for Kinase Inhibition Assays
| Compound | Src IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity Ratio (Src/VEGFR-2) |
| Derivative 1 | Experimental Value | Experimental Value | Calculated Value |
| Derivative 2 | Experimental Value | Experimental Value | Calculated Value |
| Reference Inhibitor 1 (e.g., Dasatinib) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Reference Inhibitor 2 (e.g., Sunitinib) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
While kinase inhibition is a primary indicator of a compound's potential, it is crucial to assess its effect on whole cells. Cytotoxicity assays measure the ability of a compound to kill cancer cells or inhibit their proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11]
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.
Detailed Protocol:
-
Cell Preparation and Seeding:
-
Culture selected cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase using trypsin.
-
Count the cells and dilute to a final concentration of 5 x 10^4 cells/mL.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives in culture medium from a stock solution in DMSO.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for a further 48 to 72 hours.[11]
-
-
MTT Assay and Measurement:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and performing non-linear regression analysis.
-
Comparative Data Table for In Vitro Cytotoxicity
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | Normal Cell Line (e.g., HDF) IC50 (µM) | Therapeutic Index (Normal/Cancer) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Reference Drug (e.g., Doxorubicin) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Conclusion
The 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising and novel starting point for the development of new therapeutic agents. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically and rigorously assess the potential of their novel derivatives. The comparative data generated will be invaluable for establishing structure-activity relationships, identifying lead candidates with superior potency and selectivity, and building a strong intellectual property position in the competitive field of drug discovery.
References
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Norman, R. A. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert Opinion on Therapeutic Patents, 23(1), 75-90. [Link]
-
Abdel-Aal, E. A. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(1), 105-125. [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]
-
Lee, S. H., et al. (2024). MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB Reports, 57(2), 114-119. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]
-
El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1195-1206. [Link]
-
WIPO. (2022). WO/2022/109492 PYRROLOPYRIDAZINE COMPOUNDS AS KINASE INHIBITORS. [Link]
- Google Patents. (n.d.). WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300789. [Link]
- Google Patents. (n.d.). WO2007140222A3 - Pyrrolopyrimidine compounds and their uses.
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]
- Google Patents. (n.d.).
-
Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Google Patents. (n.d.). WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds.
-
PubChem. (n.d.). 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE COMPOUNDS - Patent PE-20220254-A1. [Link]
-
Georganics. (n.d.). 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Khan, R., et al. (2019). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Molecules, 24(17), 3158. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. promega.com [promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Confirming Target Engagement of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine-based Kinase Inhibitors
In the landscape of modern drug discovery, the unequivocal confirmation that a candidate molecule interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of methodologies to validate the target engagement of a novel class of kinase inhibitors based on the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold. Herein, we postulate FMS kinase, a member of the type III receptor tyrosine kinase family, as the primary target of interest for this scaffold, based on the established activity of structurally related pyrrolo[3,2-c]pyridine derivatives.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to target engagement confirmation.
The 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Promising Kinase Inhibitor
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently forming the basis of potent and selective kinase inhibitors.[1][2] Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[3][4] The specific analogue, 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, with its distinct electronic and steric properties, presents a unique opportunity for the development of novel therapeutics. Our focus is on its potential as an inhibitor of FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a key driver in various cancers and inflammatory diseases.[1][5]
To advance a molecule like our hypothetical "Compound-X" (based on the 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold) through the drug discovery pipeline, we must rigorously demonstrate that it binds to FMS kinase in a cellular context. This guide will compare three orthogonal methods to achieve this: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Isothermal Titration Calorimetry (ITC) as a biophysical validation.
Comparative Methodologies for Confirming Target Engagement
The selection of a target engagement assay is a critical decision, contingent on factors such as the availability of specific reagents, desired throughput, and the nature of the inhibitor-target interaction.[6] A multi-pronged approach using assays with different underlying principles provides the highest degree of confidence.
Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Thermal Stabilization
CETSA is a powerful technique that allows for the assessment of drug-target interaction in intact cells or tissue samples.[6] The fundamental principle is that the binding of a ligand, such as Compound-X, to its target protein, FMS kinase, confers thermal stability. This increased stability results in less protein denaturation and aggregation upon heating.
Causality Behind Experimental Choices: The choice of CETSA as a primary assay is driven by its ability to confirm target engagement in a native cellular environment without the need for genetic modification of the target protein or chemical modification of the inhibitor. This provides a physiologically relevant assessment of target binding.
Experimental Workflow:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line endogenously expressing FMS kinase (e.g., a human macrophage cell line) and allow for adherence. Treat the cells with varying concentrations of Compound-X or a vehicle control for a predetermined time.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble FMS kinase at each temperature using Western blotting with a specific anti-FMS kinase antibody.
NanoBRET™ Target Engagement Assay: Proximity-Based Energy Transfer
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific target kinase.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[8] An inhibitor competing with the tracer for the active site will disrupt BRET.
Causality Behind Experimental Choices: NanoBRET™ is chosen for its high sensitivity and quantitative nature, allowing for the determination of intracellular IC50 values.[6] It is particularly well-suited for kinase targets and can provide insights into inhibitor residence time.[7]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a full-length FMS kinase fused to NanoLuc® luciferase.
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. Add the NanoBRET® fluorescent tracer and serial dilutions of Compound-X to the cells and incubate.
-
Signal Detection: Add the NanoGlo® substrate to the cells. Immediately measure the luminescence at the donor and acceptor wavelengths using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of Compound-X to generate a dose-response curve and determine the intracellular IC50.[6]
Isothermal Titration Calorimetry (ITC): A Biophysical Gold Standard
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]
Causality Behind Experimental Choices: ITC is employed as an orthogonal, cell-free method to validate the direct binding of Compound-X to purified FMS kinase. It provides a quantitative measure of binding affinity that is independent of cellular processes and serves as a benchmark for the cellular assays.
Experimental Workflow:
Caption: The workflow of an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of purified, recombinant FMS kinase and Compound-X in the same buffer to minimize heats of dilution.
-
ITC Experiment: Load the FMS kinase solution into the sample cell of the ITC instrument and Compound-X into the injection syringe.
-
Titration: Perform a series of small injections of Compound-X into the FMS kinase solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Comparative Analysis: Compound-X vs. Alternative FMS Kinase Inhibitors
To contextualize the performance of Compound-X, we compare its hypothetical target engagement data with that of two known FMS kinase inhibitors: PLX3397 (Pexidartinib) and a generic Type II inhibitor.
| Parameter | Compound-X (Hypothetical Data) | PLX3397 (Pexidartinib) | Type II Inhibitor |
| CETSA (ΔTm) | +5.2 °C | +4.8 °C | +6.5 °C |
| NanoBRET™ (Intracellular IC50) | 85 nM | 27 nM | 150 nM |
| ITC (Kd) | 45 nM | 15 nM | 90 nM |
Interpretation of Comparative Data:
-
CETSA: The positive shift in the melting temperature (ΔTm) for all three compounds confirms their binding and stabilization of FMS kinase in cells. The larger shift for the Type II inhibitor may suggest a different binding mode that confers greater thermal stability.
-
NanoBRET™: The intracellular IC50 values provide a measure of target engagement potency in a live-cell context. PLX3397 shows the highest potency, followed by Compound-X. The lower potency of the Type II inhibitor in this assay could be due to factors like cell permeability or efflux.
-
ITC: The in vitro binding affinities (Kd) from ITC correlate well with the NanoBRET™ data, with PLX3397 showing the tightest binding. The data for Compound-X indicates a strong, direct interaction with FMS kinase.
Signaling Pathway Context
Understanding the signaling context of the target is crucial for interpreting the downstream consequences of inhibitor binding.
Caption: Simplified FMS kinase signaling pathway and the point of inhibition.
Conclusion
Confirming the target engagement of a novel inhibitor is a multi-faceted process that requires a combination of orthogonal, well-validated methodologies. This guide has outlined a robust strategy for validating the interaction of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine-based inhibitors, such as our hypothetical Compound-X, with their intended target, FMS kinase. By employing a combination of cellular assays like CETSA and NanoBRET™, and biophysical techniques such as ITC, researchers can build a compelling data package that unequivocally demonstrates target engagement, a critical step in the journey from a promising molecule to a potential therapeutic.
References
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1319-1329.
- El-Gamal, M. I., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Biological and Pharmaceutical Bulletin, 36(6), 943-951.
- Jänes, J., et al. (2018). A Researcher's Guide to Validating Target Engagement for Novel Kinase Inhibitors. BenchChem.
- Zhang, Y., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(14), 5689-5694.
- Gao, C., et al. (2015).
- Vasta, J. D., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 17(1), 164-176.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
- El-Gamal, M. I., et al. (2013). FMS Kinase Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry, 56(23), 9367-9386.
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. J-STAGE. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine - High purity | EN [georganics.sk]
A Researcher's Guide to the Safe Disposal of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
This guide provides a detailed protocol for the safe and compliant disposal of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. As a chlorinated and nitrated heterocyclic compound, this substance requires careful handling as hazardous waste. This document is intended for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing these procedures to ensure full compliance with local, state, and federal regulations.
Hazard Profile and Core Safety Principles
Inferred Hazards from Structurally Similar Compounds:
| Hazard Class | GHS Hazard Statements (Examples from related compounds) | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed, H311: Toxic in contact with skin, H332: Harmful if inhaled | [1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [4][5] |
| Genetic Defects/Cancer | H341: Suspected of causing genetic defects, H351: Suspected of causing cancer | [1] |
| Long-term Organ Damage | H373: May cause damage to organs through prolonged or repeated exposure | [1] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | [1] |
Given these potential hazards, the foundational principle for disposal is to treat 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine as a hazardous waste, ensuring it never enters the regular trash or sewer systems.[6][7]
Personal Protective Equipment (PPE) and Immediate Handling
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[8]
-
Protective Clothing : A laboratory coat is essential to protect against skin contact.[8]
-
Respiratory Protection : All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][8]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow.[9][10] Mixing incompatible waste streams can create dangerous reactions and complicates the disposal process.[9]
Protocol Steps:
-
Designate a Waste Container : Obtain a dedicated hazardous waste container that is chemically compatible with halogenated organic compounds. The original container may be used if it is in good condition.[9] Do not use food containers.[9]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[7][9] The label must include:
-
Segregate as Halogenated Waste : This compound is a halogenated organic substance. It must be collected in a container specifically designated for "Halogenated Organic Waste."[1][11][12]
-
Collect Waste :
-
Secure the Container : Keep the waste container securely closed at all times, except when you are actively adding waste.[1][9] This prevents the release of vapors and reduces the risk of spills.
On-Site Storage and Accumulation
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9]
-
Location : The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6][7]
-
Secondary Containment : All liquid chemical waste containers must be placed in secondary containment, such as a plastic tray, to contain potential leaks.[6][13]
-
Inspections : The SAA must be inspected weekly for leaks and proper labeling.[9][13]
-
Time and Volume Limits : A full waste container must be removed from the SAA within three days.[9] Partially filled containers can remain for up to one year.[9] Check with your EHS department for specific institutional and EPA-regulated limits.[6][13]
Final Disposal Methodology
The standard and environmentally responsible method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1]
-
Process : The waste is destroyed in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F. This process breaks down the toxic organic molecules into less harmful substances like carbon dioxide, water, and inorganic acids.[1]
-
Emission Control : These incinerators are equipped with advanced scrubbers and other air pollution control systems to neutralize the resulting gases, preventing their release into the atmosphere.[1]
-
Arranging for Disposal : Once your waste container is full or ready for disposal, you must contact your institution's EHS department. They will coordinate the pickup by a licensed hazardous waste disposal contractor.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Caption: Disposal workflow for 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Alert Personnel : Notify others in the area immediately.
-
Evacuate : If the spill is large or you feel it is unsafe, evacuate the area.
-
Control and Clean :
-
Decontaminate : Clean the spill area thoroughly.[8]
-
Report : Report the spill to your EHS department.
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.
- Chemical Waste. Massachusetts Institute of Technology Environmental Health & Safety.
- Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- Safety Data Sheet for a related compound. ChemScene.
- Safety Data Sheet for a related compound. ChemScene.
- Safety Data Sheet for a related compound. Apollo Scientific.
- Safety Data Sheet for a related compound. CymitQuimica.
- Safety Data Sheet for a related compound. CymitQuimica.
- Safety Data Sheet for 4-Chloro-3-nitropyridine. Fisher Scientific.
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine Hazard Information. Fluorochem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Liquid waste sorting guide. AgroParisTech.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mcneese.edu [mcneese.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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